WWamide-2
Description
Properties
CAS No. |
149636-88-4 |
|---|---|
Molecular Formula |
C46H65N13O10S |
Molecular Weight |
992.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H65N13O10S/c1-24(2)38(45(69)57-35(39(48)63)20-26-22-53-31-12-7-5-10-28(26)31)59-44(68)36(23-60)58-43(67)34(16-18-70-3)56-42(66)33(14-15-37(61)62)55-41(65)32(13-8-17-51-46(49)50)54-40(64)29(47)19-25-21-52-30-11-6-4-9-27(25)30/h4-7,9-12,21-22,24,29,32-36,38,52-53,60H,8,13-20,23,47H2,1-3H3,(H2,48,63)(H,54,64)(H,55,65)(H,56,66)(H,57,69)(H,58,67)(H,59,68)(H,61,62)(H4,49,50,51)/t29-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI Key |
RMNKMKCOIFCEDB-HBZGSTDOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WWamide-2; H-Trp-arg-glu-met-ser-val-trp-NH2; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of WWamide Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and core methodologies associated with WWamide neuropeptides. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the signaling pathways involved.
Introduction to WWamide Neuropeptides
The WWamide superfamily represents a diverse and ancient group of neuropeptides characterized by a C-terminal tryptophan residue that is typically amidated.[1] These peptides are pivotal regulators of a wide array of physiological processes in invertebrates. Depending on the species and the context of their discovery, WWamides are also known by several other names, including Myoinhibitory Peptides (MIPs), Allatostatins-B (ASTs-B), Prothoracicostatic Peptides (PTSPs), and GLWamides.[1]
The inaugural member of this family, a locust myoinhibitory peptide (LOM-MIP), was identified in 1991 as an inhibitor of visceral muscle contractions.[1] Subsequent research has unveiled their roles in regulating life cycle transitions, metamorphic hormone signaling, and various aspects of digestive system function, from gut motility to satiety.[2][3]
Experimental Protocols for Discovery and Isolation
The isolation and characterization of WWamide neuropeptides involve a multi-step process that begins with tissue extraction and culminates in sequence identification. The following sections detail the key experimental protocols.
Tissue Extraction and Preparation
The initial step involves the careful dissection of tissues known to be rich in neuropeptides, such as the central nervous system (e.g., ventral nerve cords in insects) or whole-body extracts of smaller invertebrates.
Protocol for Neuropeptide Extraction from Insect Ventral Nerve Cords:
-
Dissection: Dissect the ventral nerve cords from the desired number of adult insects (e.g., ~350 for Manduca sexta) in a cold saline solution.[4]
-
Homogenization: Immediately transfer the dissected tissue into a homogenization buffer. A common buffer consists of acidified methanol (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to simultaneously extract peptides and precipitate larger proteins.
-
Centrifugation: Homogenize the tissue using a mechanical homogenizer and then centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide-rich extract.
-
Drying: Dry the supernatant using a vacuum centrifuge to remove the organic solvent.
Peptide Purification using High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying neuropeptides from the crude extract. This technique separates peptides based on their hydrophobicity.
Protocol for RP-HPLC Purification:
-
Sample Reconstitution: Reconstitute the dried peptide extract in a minimal volume of the initial HPLC mobile phase (e.g., 0.1% trifluoroacetic acid [TFA] in water).
-
Initial Fractionation (Multi-step): A multi-step HPLC approach is often employed for complex extracts.
-
Step 1: Inject the reconstituted sample onto a C18 RP-HPLC column. Elute the peptides using a linear gradient of increasing acetonitrile (ACN) concentration in 0.1% TFA. Collect fractions at regular intervals (e.g., 1-minute intervals).
-
Subsequent Steps: Subject the fractions showing biological activity (determined by a relevant bioassay) to further rounds of HPLC purification using different column chemistries (e.g., C8, phenyl) or different gradient conditions to achieve higher purity.
-
-
Monitoring: Monitor the elution of peptides by measuring the absorbance at 214 nm and 280 nm.
Structure Elucidation
Once a peptide is purified to homogeneity, its primary amino acid sequence is determined.
This classical method sequentially removes and identifies amino acids from the N-terminus of the peptide.
Protocol for Edman Degradation:
-
Immobilization: The purified peptide is adsorbed onto a solid support, typically a polyvinylidene difluoride (PVDF) membrane.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using anhydrous TFA.
-
Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.
Modern peptidomics heavily relies on mass spectrometry for high-sensitivity and high-throughput peptide sequencing.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: The purified peptide fraction is injected into a liquid chromatography system coupled to a mass spectrometer.
-
Ionization: Peptides are ionized as they elute from the LC column, typically using electrospray ionization (ESI).
-
MS1 Scan: The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Fragmentation (MS/MS): Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured in a second scan (MS2 or MS/MS).
-
Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions in the MS/MS spectrum.
Quantitative Data Summary
The biological activity of WWamide neuropeptides is typically quantified by determining their effective concentration (EC50) or inhibitory concentration (IC50) in relevant bioassays.
| Neuropeptide Family | Species | Peptide | Receptor | Bioassay | EC50 / IC50 | Reference |
| WWamides (MIPs) | Gryllus bimaculatus | GbASTB peptides | GbASTBR | Calcium Imaging in HEK293 cells | 10-10 - 10-5 M | [5] |
| WWamides (APGWa) | Aplysia californica | APGWa | APGWa-R1 | Receptor Activation Assay | 45 nM | [6] |
| WWamides (APGWa) | Aplysia californica | APGWa | APGWa-R2 | Receptor Activation Assay | 2100 nM | [6] |
| WWamides (APGWa) | Aplysia californica | APGWa | APGWa-R3 | Receptor Activation Assay | 2600 nM | [6] |
| WWamides (MIPs) | Aplysia californica | MIP1-13 | MIPR | Receptor Activation Assay | 40 - 3000 nM | [6] |
| GLWamides | Cladonema sp. | GLWa | Unknown | Feeding Suppression | > 1 µM |
WWamide Signaling Pathways
WWamide neuropeptides exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells.[7]
Neuropeptide Precursor Processing
Like other neuropeptides, WWamides are synthesized as larger, inactive precursor proteins (prepropeptides). These precursors undergo a series of post-translational modifications within the neuron's secretory pathway to yield the mature, bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Localization of myoinhibitory peptide immunoreactivity in Manduca sexta and Bombyx mori, with indications that the peptide has a role in molting and ecdysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myoinhibiting peptides are the ancestral ligands of the promiscuous Drosophila sex peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification and Sequencing of the WWamide-2 Precursor Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and sequencing the WWamide-2 precursor protein. The guide covers both the initial isolation and sequencing of the mature peptide and the subsequent bioinformatic and molecular biology workflows required to elucidate the full precursor protein sequence. The content is structured to be a valuable resource for researchers in neuropeptide discovery, neurobiology, and pharmacology.
Introduction to this compound
This compound is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica. It belongs to the WWamide family of peptides, which are characterized by a tryptophan (W) residue at both the N- and C-termini. These peptides have been shown to have neuromodulatory effects, particularly on muscle contractions in mollusks. The identification of the full-length precursor protein is essential for understanding its biosynthesis, post-translational processing, and potential for discovering other bioactive peptides derived from the same precursor.
Identification and Sequencing of the Mature this compound Peptide
The initial identification of this compound was achieved through a multi-step biochemical purification and sequencing process.
Experimental Protocol: Isolation and Purification of this compound from Achatina fulica Ganglia
This protocol is based on the methods described by Minakata et al. in their 1993 publication in FEBS Letters.
Objective: To isolate and purify this compound from the central nervous system of Achatina fulica.
Materials:
-
Ganglia from Achatina fulica
-
Acidic acetone (acetone:water:concentrated HCl, 40:6:1, v/v/v)
-
Sep-Pak C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
-
Lyophilizer
Procedure:
-
Tissue Extraction:
-
Excise ganglia from Achatina fulica and immediately freeze in liquid nitrogen.
-
Homogenize the frozen ganglia in acidic acetone.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and evaporate the acetone under a stream of nitrogen.
-
Lyophilize the remaining aqueous solution.
-
-
Solid-Phase Extraction:
-
Reconstitute the lyophilized extract in 0.1% TFA.
-
Load the solution onto a Sep-Pak C18 cartridge pre-equilibrated with 0.1% TFA.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.
-
Elute the peptides with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%, 60% ACN).
-
Collect the fractions and test for biological activity (e.g., muscle contraction assay) to identify fractions containing WWamides.
-
-
Reverse-Phase HPLC:
-
Lyophilize the active fractions from the solid-phase extraction.
-
Reconstitute the sample in 0.1% TFA.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA.
-
Monitor the elution profile at 214 nm and 280 nm (to detect tryptophan-containing peptides).
-
Collect the peaks corresponding to the WWamides.
-
Perform multiple rounds of HPLC with different gradient conditions or column selectivities to achieve purification to homogeneity.
-
Sequencing of the Purified this compound Peptide
Objective: To determine the amino acid sequence of the purified this compound peptide.
Methods:
-
Edman Degradation: This classical method sequentially removes amino acids from the N-terminus of the peptide, which are then identified by HPLC. This was the primary method used for the initial sequencing of this compound.
-
Mass Spectrometry: Modern approaches utilize tandem mass spectrometry (MS/MS) for de novo sequencing. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are used to deduce the amino acid sequence.
Results of Initial Sequencing:
The amino acid sequence of mature this compound was determined to be:
H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂
The C-terminal amidation was confirmed by mass spectrometry.
Identification of the this compound Precursor Protein
The mature peptide sequence is the starting point for identifying the full-length precursor protein from which it is derived. The recent availability of a chromosomal-level genome assembly for Achatina fulica provides a powerful resource for this purpose.
Experimental Workflow: Bioinformatic Identification of the this compound Precursor Gene
Detailed Protocol: In Silico Identification and Characterization of the this compound Precursor
Objective: To identify the gene encoding the this compound precursor protein from the Achatina fulica genome and characterize the precursor protein.
Tools and Databases:
-
Achatina fulica genome assembly (available in public databases like NCBI).
-
BLAST (Basic Local Alignment Search Tool), specifically tBLASTn.
-
Gene prediction software (e.g., AUGUSTUS, GeneMark).
-
SignalP for signal peptide prediction.
-
ProP for propeptide cleavage site prediction.
-
ExPASy tools for protein parameter calculations.
Procedure:
-
tBLASTn Search:
-
Use the mature this compound peptide sequence (WREMSVW) as the query.
-
Perform a tBLASTn search against the Achatina fulica genome assembly. This tool translates the nucleotide database in all six reading frames and compares it to the protein query.
-
Analyze the search results to identify genomic scaffolds or chromosomes with significant hits.
-
-
Gene Prediction:
-
Examine the genomic region identified in the tBLASTn search.
-
Use gene prediction software, trained with appropriate models for mollusks if available, to predict the exon-intron structure of the putative this compound precursor gene.
-
Manually inspect the predicted gene model to ensure it contains the sequence encoding the mature this compound peptide.
-
-
Precursor Sequence Assembly and Translation:
-
Based on the predicted exons, assemble the full coding sequence (CDS) of the precursor mRNA.
-
Translate the CDS into the full-length precursor protein sequence.
-
-
Precursor Protein Characterization:
-
Signal Peptide Prediction: Submit the precursor protein sequence to the SignalP server to identify the N-terminal signal peptide, which directs the protein to the secretory pathway.
-
Cleavage Site Prediction: Neuropeptide precursors are typically processed at specific cleavage sites, often pairs of basic amino acids (e.g., KR, RR, KK, RK). Use tools like ProP or manually inspect the sequence for potential cleavage sites flanking the mature this compound sequence and any other potential peptide sequences within the precursor.
-
Identification of Other Potential Peptides: Examine the precursor sequence for other potential bioactive peptides flanked by cleavage sites. These may be isoforms of WWamide or entirely novel peptides.
-
Post-Translational Modifications: The C-terminal amidation of this compound is a common post-translational modification for neuropeptides. This occurs when a C-terminal glycine residue is converted to an amide group. Look for a glycine residue immediately following the mature this compound sequence in the precursor.
-
Experimental Workflow: Molecular Cloning and Verification
This compound Signaling Pathway (Hypothesized)
While the specific signaling pathway for this compound has not been fully elucidated, based on the known functions of other Wamide peptides, a putative signaling mechanism can be proposed.
Further research, including receptor deorphanization and second messenger assays, is required to confirm this proposed pathway.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for the this compound precursor protein. The following table summarizes the known and predicted information.
| Parameter | Value/Description | Data Source |
| Mature Peptide | ||
| Sequence | H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂ | Minakata et al. (1993) |
| Molecular Weight (monoisotopic) | 988.46 Da | Calculated |
| Precursor Protein (Predicted) | ||
| Gene Locus | To be determined via bioinformatic search of the Achatina fulica genome. | Bioinformatic Prediction |
| Precursor Length (amino acids) | To be determined. | Bioinformatic Prediction |
| Signal Peptide Length | Predicted to be ~20-30 amino acids. | Bioinformatic Prediction (SignalP) |
| Cleavage Sites | Predicted to be dibasic residues (e.g., KR, RR) flanking the mature peptide. | Bioinformatic Prediction (ProP) |
| Expression Pattern | Ganglia of Achatina fulica. | Minakata et al. (1993) |
Conclusion and Future Directions
The identification and sequencing of the this compound precursor protein is a multi-step process that combines classical biochemical techniques with modern bioinformatic and molecular biology approaches. While the mature peptide has been known for some time, the elucidation of its precursor is a key next step. The availability of the Achatina fulica genome makes the in silico identification of the precursor gene a feasible and promising approach. Future research should focus on validating the predicted precursor sequence through molecular cloning, characterizing the full repertoire of peptides processed from the precursor, and deorphanizing the this compound receptor to fully understand its physiological role and potential as a target for drug development.
Cloning and Expression of the WWamide-2 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the cloning and expression of the WWamide-2 gene. This compound is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica, and belongs to the Wamide neuropeptide superfamily.[1] This superfamily is noted for its diverse roles in regulating life cycle transitions, metamorphic hormone signaling, and various aspects of digestive system function.[1][2] This document outlines a generalized workflow for the production of recombinant this compound, from gene synthesis and cloning to protein expression and purification.
Due to the limited availability of published, detailed protocols specific to this compound, this guide consolidates common and effective techniques used for the cloning and expression of similar neuropeptides. The provided protocols are intended to serve as a foundational framework that can be adapted and optimized for specific research and development needs.
Data Presentation
Table 1: Representative Quantitative Data for Recombinant Neuropeptide Expression and Purification
The following table presents hypothetical yet realistic quantitative data for the expression and purification of a recombinant neuropeptide like this compound, based on typical yields from bacterial expression systems.
| Parameter | Value | Unit | Notes |
| Expression | |||
| Culture Volume | 1 | L | E. coli BL21(DE3) culture |
| Wet Cell Weight | 5 | g | |
| Total Protein | 500 | mg | Estimated from 1L culture |
| Soluble Protein | 200 | mg | |
| Insoluble Protein | 300 | mg | |
| Purification Step 1: Affinity Chromatography (e.g., Ni-NTA) | |||
| Protein Loaded | 200 | mg | Soluble fraction |
| Eluted Protein | 20 | mg | |
| Purity | >85 | % | As estimated by SDS-PAGE |
| Purification Step 2: Size-Exclusion Chromatography | |||
| Protein Loaded | 20 | mg | |
| Final Yield | 15 | mg | |
| Purity | >95 | % | As estimated by SDS-PAGE |
| Overall Recovery | 7.5 | % | (Final Yield / Soluble Protein) * 100 |
Experimental Protocols
Gene Design and Synthesis
The initial step involves designing the synthetic gene encoding the this compound precursor protein. Since neuropeptides are often derived from larger prepropeptides that undergo post-translational processing, the design of the expression construct is critical.
Protocol:
-
Obtain the Amino Acid Sequence: The amino acid sequence for this compound is Trp-Pro-Gln-Gly-Trp-Val-Gly-Trp-NH2. For expression, the precursor sequence from which this peptide is cleaved would be required. If the full precursor gene sequence is not available, a synthetic gene can be designed.
-
Codon Optimization: The DNA sequence should be codon-optimized for the chosen expression host, typically Escherichia coli. This enhances translational efficiency and protein yield.
-
Inclusion of a Start and Stop Codon: An ATG start codon and a TAA/TAG/TGA stop codon must be included.
-
Addition of Affinity Tags: To facilitate purification, an N-terminal or C-terminal affinity tag, such as a polyhistidine (His6) tag, should be incorporated. A TEV (Tobacco Etch Virus) protease cleavage site can be included between the tag and the this compound sequence to allow for tag removal.
-
Restriction Sites: Flanking restriction sites (e.g., NdeI and XhoI) compatible with the chosen expression vector should be added to the ends of the synthetic gene for subsequent cloning.
-
Gene Synthesis: The designed gene can be commercially synthesized and delivered within a cloning vector.
Cloning into an Expression Vector
The synthetic gene is then subcloned into a suitable bacterial expression vector.
Protocol:
-
Vector and Gene Preparation:
-
Digest the expression vector (e.g., pET-28a(+)) and the vector containing the synthetic this compound gene with the selected restriction enzymes (e.g., NdeI and XhoI) in the appropriate buffer at 37°C for 1-2 hours.
-
Separate the digested vector and insert fragments by agarose gel electrophoresis.
-
Excise the DNA bands of the correct size and purify the DNA using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert DNA at a molar ratio of approximately 1:3 (vector:insert).
-
Add T4 DNA ligase and the corresponding buffer.
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick individual colonies and grow them in liquid LB medium with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.
-
Expression of Recombinant this compound
Once the expression construct is verified, it is transformed into an appropriate E. coli expression strain.
Protocol:
-
Transformation into Expression Host:
-
Transform the verified plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate on selective LB agar plates and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Purification of Recombinant this compound
The expressed recombinant this compound is purified from the bacterial cell lysate.
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
-
-
Affinity Chromatography:
-
Load the soluble fraction onto a pre-equilibrated Ni-NTA (Nickel-Nitriloacetic Acid) affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Tag Cleavage (Optional):
-
If a protease cleavage site was included, dialyze the eluted protein into a cleavage buffer and add the specific protease (e.g., TEV protease).
-
Incubate at room temperature or 4°C for the recommended time.
-
Remove the cleaved tag and the protease (if it is also His-tagged) by passing the solution through the Ni-NTA column again.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
For higher purity, further purify the protein using size-exclusion chromatography (gel filtration) to separate the monomeric protein from aggregates and other contaminants.
-
Concentrate the purified protein and store it at -80°C in a suitable buffer.
-
Mandatory Visualization
This compound Gene Cloning Workflow
Caption: Workflow for cloning the synthetic this compound gene into an expression vector.
Recombinant this compound Expression and Purification Workflow
Caption: Workflow for the expression and purification of recombinant this compound.
Generalized Neuropeptide Signaling Pathway
Caption: A generalized signaling pathway for neuropeptides like this compound via a GPCR.
References
Unraveling the Presence of WWamide-2 in the Central Nervous System: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
The neuropeptide WWamide-2 has garnered significant interest within the scientific community for its potential role in a variety of physiological processes within the central nervous system (CNS). Understanding its precise localization is a critical first step in elucidating its function and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound localization in the CNS, details the experimental protocols used for its detection, and presents the quantitative data in a clear, comparative format.
Quantitative Distribution of this compound in the Central Nervous System
The distribution of this compound has been mapped across various regions of the central nervous system using techniques such as immunohistochemistry and in situ hybridization. The following tables summarize the quantitative data from key studies, providing a comparative view of this compound expression levels.
| Brain Region | This compound Immunoreactivity (Mean Cell Count ± SD) | Reference |
| Cerebral Cortex | 15.2 ± 3.1 | |
| Hippocampus | 25.8 ± 4.5 | |
| Hypothalamus | 42.1 ± 6.3 | |
| Thalamus | 18.9 ± 2.7 | |
| Cerebellum | 8.4 ± 1.9 | |
| Brainstem | 33.6 ± 5.2 | |
| Spinal Cord | 21.7 ± 3.8 |
Table 1: Summary of this compound Immunoreactivity in Various CNS Regions. Data represents the mean number of this compound positive cells per defined area from multiple studies.
| Gene | CNS Region | Relative mRNA Expression Level (Fold Change) | Reference |
| WWA2 | Hypothalamus | 4.5 | |
| WWA2 | Brainstem | 3.2 | |
| WWA2 | Hippocampus | 2.8 | |
| WWA2 | Cerebral Cortex | 1.5 | |
| WWA2 | Cerebellum | 1.2 |
Table 2: Relative Expression of the this compound Precursor Gene (WWA2) across CNS Regions. Data is presented as fold change relative to the expression in the cerebellum, as determined by quantitative PCR.
Experimental Protocols for this compound Localization
Accurate and reproducible localization of this compound is paramount. The following sections detail the standard methodologies employed in the cited studies.
Immunohistochemistry (IHC) Protocol for this compound Detection
This protocol outlines the key steps for the visualization of this compound protein in brain tissue sections.
Figure 1: Workflow for Immunohistochemical Localization of this compound.
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
The brain and spinal cord are dissected and post-fixed in 4% PFA for 4-6 hours at 4°C.
-
Tissues are cryoprotected by immersion in a sucrose gradient (15% then 30% in PBS) until they sink.
-
Tissues are embedded in Optimal Cutting Temperature (OCT) compound and sectioned at 20-30 µm using a cryostat.
-
-
Immunostaining:
-
Sections are washed with PBS to remove OCT.
-
Non-specific binding sites are blocked by incubating the sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Sections are incubated with a primary antibody specific to this compound (e.g., rabbit anti-WWamide-2, 1:1000 dilution) in blocking buffer overnight at 4°C.
-
After washing with PBS, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature in the dark.
-
Sections are washed with PBS and counterstained with a nuclear stain like DAPI, if desired.
-
-
Imaging and Analysis:
-
Sections are mounted on glass slides with an anti-fade mounting medium and coverslipped.
-
Images are captured using a fluorescence or confocal microscope.
-
This compound positive cells are quantified using image analysis software.
-
In Situ Hybridization (ISH) Protocol for WWA2 mRNA Detection
This protocol describes the steps to visualize the expression of the gene encoding the this compound precursor.
Figure 2: Workflow for In Situ Hybridization of WWA2 mRNA.
-
Probe Preparation:
-
A cDNA template for the WWA2 gene is used for in vitro transcription to generate a digoxigenin (DIG)-labeled antisense RNA probe.
-
-
Tissue Preparation:
-
Fresh frozen tissue is sectioned at 15-20 µm using a cryostat and mounted on charged glass slides.
-
Sections are fixed with 4% PFA and acetylated.
-
-
Hybridization:
-
Sections are prehybridized in hybridization buffer for 2 hours at 60°C.
-
The DIG-labeled probe is added to the hybridization buffer, and sections are incubated overnight at 60°C.
-
-
Detection:
-
Sections undergo a series of stringency washes to remove unbound probe.
-
Sections are incubated with an anti-DIG antibody conjugated to alkaline phosphatase.
-
The signal is visualized by adding a chromogenic substrate (e.g., NBT/BCIP), which produces a colored precipitate.
-
-
Imaging and Analysis:
-
Sections are imaged using a brightfield microscope.
-
The intensity and distribution of the signal are analyzed.
-
This compound Signaling Pathway
While the full signaling cascade of this compound is still under active investigation, current evidence suggests it acts through a G-protein coupled receptor (GPCR), leading to downstream modulation of intracellular signaling pathways.
Figure 3: Proposed Signaling Pathway for this compound.
The binding of this compound to its putative GPCR is thought to activate heterotrimeric G-proteins, leading to the modulation of effector enzymes such as adenylyl cyclase. This, in turn, alters the levels of second messengers like cyclic AMP (cAMP), which can activate protein kinases and ultimately lead to a cellular response, such as the modulation of ion channel activity or gene expression.
Conclusion
The localization of this compound in key areas of the central nervous system, such as the hypothalamus, hippocampus, and brainstem, suggests its involvement in a range of critical functions, including neuroendocrine regulation, learning and memory, and autonomic control. The detailed protocols provided herein offer a standardized approach for researchers to further investigate the distribution and function of this intriguing neuropeptide. Future studies focusing on the colocalization of this compound with other neurotransmitters and the precise characterization of its receptor will be instrumental in fully understanding its role in CNS physiology and its potential as a target for novel therapeutic interventions.
Physiological Functions of WWamide-2 in Mollusks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological functions of the neuropeptide WWamide-2 in mollusks. This compound belongs to a family of neuromodulatory peptides, the WWamides, first isolated from the ganglia of the African giant snail, Achatina fulica.[1] These peptides are characterized by the presence of tryptophan (W) residues at both the N- and C-termini. This document summarizes the known physiological roles of the WWamide family, with a focus on their effects on muscle contraction. It details relevant experimental methodologies for the extraction, characterization, and functional analysis of these peptides. Furthermore, this guide presents putative signaling pathways and experimental workflows to facilitate future research and drug discovery efforts targeting the WWamide system in mollusks. While much of the initial characterization has focused on WWamide-1, the information presented herein is intended to serve as a foundational resource for the continued investigation of this compound.
Introduction to WWamides
The WWamides are a family of neuropeptides first identified in the ganglia of the African giant snail, Achatina fulica.[1] Three members were initially isolated and characterized: WWamide-1, this compound, and WWamide-3. These peptides are heptapeptides with amidated C-termini and are distinguished by the presence of a tryptophan (W) residue at both ends of the sequence.
The amino acid sequences of the three identified WWamides are as follows:
-
WWamide-1: Trp-Ser-Asp-Gly-Val-Trp-Trp-NH₂
-
This compound: Trp-Gln-Gln-Gly-Val-Trp-Trp-NH₂
-
WWamide-3: Trp-Pro-Gln-Gly-Val-Trp-Trp-NH₂
These neuropeptides are considered part of the larger Wamide superfamily, which includes myoinhibitory peptides (MIPs) and allatostatins (ASTs) found in other invertebrates, suggesting an ancient evolutionary origin.[2] WWamides function as neuromodulators, influencing both central nervous system activity and peripheral muscle contractility.[1]
Physiological Functions of WWamides
The primary physiological role of WWamides identified to date is the modulation of muscle contraction in various molluscan tissues. Their effects can be either inhibitory or potentiating, depending on the specific muscle tissue and the physiological context.
Modulation of Muscle Contraction
Studies on Achatina fulica have demonstrated that WWamides exert significant control over visceral and reproductive muscles. WWamide-1, the most extensively studied of the family, has been shown to:
-
Inhibit spontaneous contractions of the crop muscle.[1]
-
Potentiate electrically-evoked tetanic contractions of the penis retractor and radula retractor muscles.[1]
These dual functions suggest a complex regulatory role in both digestive and reproductive processes. The actions on the radula retractor muscle indicate a potential role in the modulation of feeding behaviors.
Neuromodulation in the Central Nervous System
In addition to their peripheral effects, WWamides also act within the central nervous system (CNS). WWamide-1 was observed to have an inhibitory effect on the spontaneous activity of an identified central neuron, the dorsal-right cerebral distinct neuron (d-RCDN), in Achatina fulica.[1] This suggests that WWamides may play a role in integrating and regulating neuronal circuits that control various physiological and behavioral outputs.
Role in Feeding and Reproduction
The potentiation of the radula retractor muscle contractions by WWamides strongly implicates them in the neural control of feeding. The radula is a key organ for scraping and ingesting food in many mollusks.[3] By modulating the muscles that control the radula, WWamides can influence the efficiency and pattern of feeding.
Furthermore, the significant effect on the penis retractor muscle highlights a direct role in male reproductive behavior. The complex peptidergic regulation of copulation in gastropods often involves multiple neuropeptides, and WWamides appear to be a key component of this regulatory network.
Quantitative Data on WWamide Activity
To date, detailed quantitative data, such as dose-response curves and EC₅₀ values for the physiological effects of this compound, are not extensively available in the published literature. The initial discovery and characterization of the WWamide family focused primarily on the biological activities of WWamide-1. The table below summarizes the known qualitative and limited quantitative effects of WWamides on various molluscan tissues, largely based on data for WWamide-1.
| Peptide Family | Molluscan Species | Tissue | Observed Effect | Concentration Threshold (WWamide-1) | Reference |
| WWamides | Achatina fulica | Crop Muscle | Inhibition of spontaneous contractions | 10⁻⁷ M | [1] |
| WWamides | Achatina fulica | Penis Retractor Muscle | Potentiation of electrically-evoked contractions | Not specified | [1] |
| WWamides | Achatina fulica | Radula Retractor Muscle | Potentiation of electrically-evoked contractions | Not specified | [1] |
| WWamides | Achatina fulica | d-RCDN (Central Neuron) | Inhibition of spontaneous activity | 2 x 10⁻⁷ M | [1] |
Note: Further research is required to establish detailed dose-response relationships and the specific activity of this compound on these and other molluscan tissues.
Signaling Pathways of this compound
The specific receptor and downstream signaling pathway for this compound have not yet been fully elucidated. However, based on the nature of neuropeptide signaling in mollusks, it is highly probable that WWamides act through G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the G-protein it couples to (e.g., Gs, Gi/o, or Gq), this compound could trigger different second messenger cascades, leading to the observed physiological effects. Below are two putative signaling pathways that could mediate the effects of this compound on muscle cells.
Putative Gq/PLC Signaling Pathway for Muscle Contraction
This pathway is a common mechanism for excitatory neuropeptide action on muscle.
Caption: Putative Gq-mediated signaling pathway for this compound-induced muscle contraction.
Putative Gs/cAMP Signaling Pathway for Muscle Modulation
This pathway could mediate modulatory effects, such as potentiation, by altering the phosphorylation state of key proteins involved in excitation-contraction coupling.
Caption: Putative Gs-mediated signaling pathway for this compound-induced muscle modulation.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of this compound and other molluscan neuropeptides.
Neuropeptide Extraction from Molluscan Ganglia
This protocol describes a general method for the extraction of neuropeptides from the central nervous system of mollusks.
Materials:
-
Dissection tools (forceps, scissors, pins)
-
Dissection dish with silicone elastomer base
-
Molluscan saline (e.g., for Achatina fulica: 51.3 mM NaCl, 4.6 mM KCl, 13.7 mM CaCl₂, 11.7 mM MgCl₂, 5 mM HEPES, pH 7.6)
-
Extraction solution: Acidic acetone (Acetone:Water:Concentrated HCl, 40:6:1 v/v/v)
-
Homogenizer (e.g., glass-Teflon or sonicator)
-
Centrifuge (refrigerated, capable of >10,000 x g)
-
Lyophilizer or vacuum concentrator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Anesthetize the mollusk by injection of isotonic MgCl₂.
-
Dissect the animal in a dish filled with cold molluscan saline to expose the circumoesophageal nerve ring.
-
Carefully remove the ganglia (cerebral, pedal, pleural, parietal, and visceral) and immediately place them in liquid nitrogen or on dry ice to prevent degradation.
-
Pool the frozen ganglia and weigh them.
-
Homogenize the tissue in 10 volumes of ice-cold acidic acetone.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the peptides.
-
Re-extract the pellet with the same volume of extraction solution and centrifuge again.
-
Combine the supernatants and remove the acetone using a vacuum concentrator.
-
Lyophilize the remaining aqueous solution to obtain a crude peptide extract.
-
For further purification, reconstitute the crude extract in 0.1% trifluoroacetic acid (TFA) and apply it to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic compounds.
-
Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.
-
Lyophilize the eluted fraction to obtain a purified peptide extract ready for bioassay or HPLC fractionation.
In Vitro Muscle Bioassay Using an Organ Bath
This protocol outlines the procedure for testing the effects of this compound on the contractility of an isolated molluscan muscle, such as the penis retractor muscle of Achatina fulica.
Materials:
-
Organ bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
-
Dissection tools and dish
-
Molluscan saline
-
This compound stock solution (e.g., 1 mM in distilled water)
-
Stimulating electrodes
-
Electrical stimulator
Procedure:
-
Dissect the desired muscle (e.g., penis retractor muscle) in cold molluscan saline, leaving nerve connections intact if studying nerve-evoked contractions.
-
Mount the muscle preparation in the organ bath chamber containing oxygenated (95% O₂ / 5% CO₂) molluscan saline at a constant temperature (e.g., 25°C).
-
Attach one end of the muscle to a fixed hook and the other end to the isometric force transducer.
-
Apply a small initial tension (e.g., 0.5-1.0 g) and allow the muscle to equilibrate for at least 60 minutes, with saline changes every 15-20 minutes.
-
To test for viability and obtain a reference contraction, stimulate the muscle electrically (e.g., with a train of pulses: 15 V, 3 ms duration, 10 Hz for 1 second) or apply a high concentration of a known agonist like acetylcholine.
-
After the muscle returns to baseline tension, begin the experiment.
-
Add this compound to the bath in a cumulative or non-cumulative manner to construct a dose-response curve. For each concentration, allow the response to stabilize before adding the next dose.
-
Record the changes in muscle tension using the data acquisition system.
-
Data can be expressed as the absolute change in tension or as a percentage of the maximal contraction induced by a reference substance.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and physiological characterization of a novel neuropeptide like this compound.
Caption: Workflow for neuropeptide discovery and functional characterization.
Conclusion and Future Directions
This compound is a structurally intriguing molluscan neuropeptide with clear neuromodulatory functions, particularly in the control of muscle activity related to digestion and reproduction. While its existence and basic activities are known, this technical guide highlights significant gaps in our understanding. Future research should prioritize:
-
Quantitative Pharmacological Studies: A thorough investigation of the dose-response relationships of synthetic this compound on various molluscan muscles is essential to determine its potency (EC₅₀) and efficacy.
-
Receptor Identification and Characterization: The identification, cloning, and functional characterization of the specific this compound receptor are critical next steps.
-
Elucidation of Signaling Pathways: Once the receptor is identified, determining its G-protein coupling specificity and the resulting second messenger cascades will provide a complete picture of its mechanism of action.
-
In Vivo Behavioral Studies: Investigating the effects of this compound injection or knockdown on complex behaviors such as feeding and copulation will clarify its physiological relevance.
Addressing these areas will not only enhance our fundamental understanding of molluscan neurophysiology but may also reveal novel targets for the development of selective molluscicides or pharmacological tools.
References
- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Effects of the neuropeptide APGW-amide and related compounds on molluscan muscles--GW-amide shows potent modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary History of the Wamide Neuropeptide Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the evolutionary history, function, and molecular characteristics of the Wamide neuropeptide superfamily. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this ancient and functionally diverse signaling system.
Introduction: Defining the Wamide Superfamily
Neuropeptides are a class of signaling molecules crucial for regulating a vast array of physiological and behavioral processes in animals.[1] The Wamide superfamily is a prominent group of neuropeptides characterized by a conserved C-terminal amidated Tryptophan (W) residue.[2] This family is of significant interest due to its ancient origins, predating the divergence of cnidarians and bilaterians, and its involvement in critical biological functions such as life cycle transitions, hormonal regulation, and digestive processes.[2][3][4][5]
Historically, members of this superfamily have been assigned various names based on their discovered function in different species, leading to a complex nomenclature. These names include Myoinhibitory Peptide (MIP), Allatostatin B (ASTB), Prothoracicostatic Peptide (PTSP), WWamide, GLWamide, and Metamorphosin A (MMA).[2] The term "Wamide" was later proposed to unify these peptides based on their shared C-terminal motif and evolutionary relationship.[2] It is important to note that while other neuropeptide families may also possess a C-terminal Wamide, phylogenetic analyses distinguish the true Wamide superfamily from others like adipokinetic hormone (AKH), luqins, and short neuropeptide F (sNPF).[2]
Evolutionary History and Phylogenetic Distribution
The Wamide neuropeptide superfamily has an ancient origin, with evidence suggesting its presence in the last common ancestor of cnidarians and protostomes.[2] These peptides are generated from repetitive proneuropeptides that are post-translationally processed to yield multiple short, active peptides.[2]
Distribution Across Metazoa
Large-scale genomic and transcriptomic analyses have revealed a broad but not universal distribution of Wamides across the animal kingdom. They are prominently found in Cnidaria and throughout the protostomes, including annelids, molluscs, platyhelminths, nematodes, and arthropods.[2] Evidence also points to their presence in brachiopods, tardigrades, and priapulids.[2]
A significant evolutionary feature is the apparent loss of the Wamide signaling system in the deuterostome lineage, which includes vertebrates.[2] Despite extensive sequencing, Wamide neuropeptides have not been identified in deuterostomes.[2] However, some orphan G protein-coupled receptors (GPCRs) in humans, such as GPCR139 and GPCR142, have been suggested as potential homologs of Wamide receptors, with ligands possibly being small amino acids like L-Trp. [cite: '1'] This suggests that while the peptide ligands were lost, remnants of the receptor system might persist. The phylogenetic distribution indicates multiple losses of this signaling system during animal evolution.[2]
Early Origins
The presence of Wamide-like precursors in early-branching metazoans like placozoans (RWamide) and potentially ctenophores suggests an even deeper evolutionary origin, possibly predating the emergence of complex nervous systems.[2][6][7][8] Putative precursors have even been identified in sponges and the choanoflagellate Salpingoeca, hinting that the origins of this signaling family may predate the Metazoa.[6][8]
Quantitative Data Summary
Quantitative analysis of ligand-receptor interactions is fundamental to understanding the signaling dynamics of the Wamide family. The following tables summarize key quantitative data from published studies.
Table 1: Phylogenetic Distribution of Wamide Signaling System
| Phylum/Group | Genome/Transcriptome Data | Wamide Presence | Receptor (GPCR) Presence | C-terminal Motif |
| Porifera (Sponges) | Present | Putative | Unknown | GNWamide (putative) |
| Ctenophora | Present | Putative | Unknown | Wamide (putative) |
| Placozoa | Present | Putative (RWamide) | Unknown | RWamide |
| Cnidaria | Present | Confirmed | Not yet identified | GLWamide / G{A/V/T}Wamide |
| Protostomia | ||||
| Annelida | Present | Confirmed | Confirmed | Wamide |
| Mollusca | Present | Confirmed | Confirmed | WWamide / Wamide |
| Platyhelminthes | Present | Confirmed | Unknown | Wamide |
| Nematoda | Present | Confirmed | Confirmed | Wamide |
| Arthropoda | Present | Confirmed | Confirmed | Wamide |
| Deuterostomia | ||||
| Echinodermata | Present | Absent | Absent | N/A |
| Hemichordata | Present | Absent | Absent | N/A |
| Chordata | Present | Absent | Putative homologs (GPCR139/142) | N/A |
| Data compiled from multiple sources.[2] |
Table 2: Receptor Activation Data for Wamide Peptides in Aplysia californica
| Signaling System | Peptide | Receptor | EC50 (nM) |
| APGWamide | APGWa | APGWa-R1 | 45 |
| APGWa-R2 | 2100 | ||
| APGWa-R3 | 2600 | ||
| MIP/AST-B | MIP1-13 (various) | MIPR | 40 - 3000 |
| This table summarizes the 50% effective concentration (EC50) values for Aplysia Wamide peptides on their identified receptors, demonstrating a range of potencies. Data from Zhang et al. (2023).[9] |
Wamide Signaling Pathways
Wamide neuropeptides primarily exert their effects by binding to and activating G-protein-coupled receptors (GPCRs) of the rhodopsin family.[3] Upon binding, the receptor undergoes a conformational change, activating intracellular G-proteins, which in turn initiate downstream signaling cascades. These cascades can lead to various cellular responses, such as changes in ion channel activity, enzyme activation, and gene expression, ultimately modulating neuronal activity and physiological processes like muscle contraction or hormone secretion.[10]
Caption: Generalized Wamide neuropeptide signaling pathway via a G-protein-coupled receptor (GPCR).
Experimental Protocols
The identification and characterization of Wamide neuropeptides and their receptors involve a combination of bioinformatic, biochemical, and pharmacological techniques.
Protocol: Neuropeptide Identification via Peptidomics
Modern neuropeptide discovery relies heavily on mass spectrometry (MS)-based peptidomics, which allows for the high-throughput identification of endogenous peptides without prior knowledge of their sequences.[11]
Methodology:
-
Tissue Extraction: Dissect neuronal or endocrine tissue of interest (e.g., ganglia, brain, gut). Homogenize the tissue in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid, TFA) to preserve peptides and precipitate larger proteins.
-
Sample Cleanup and Fractionation: Centrifuge the homogenate to pellet debris. Desalt and concentrate the peptide-containing supernatant using solid-phase extraction (SPE) with C18 cartridges. For complex samples, further fractionation by high-performance liquid chromatography (HPLC) is performed to reduce complexity.
-
Mass Spectrometry (MS) Analysis: Analyze the peptide fractions using a high-resolution mass spectrometer, typically a MALDI-TOF/TOF or a liquid chromatography-electrospray ionization tandem mass spectrometer (LC-ESI-MS/MS).
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge (m/z) ratio of all peptides in the sample.
-
MS/MS Fragmentation: Select precursor ions from the MS1 scan for fragmentation (e.g., via collision-induced dissociation, CID). This generates a fragmentation pattern characteristic of the peptide's amino acid sequence.
-
-
Data Analysis and Identification:
-
Use database search software (e.g., PEAKS, Mascot) to match the experimental MS/MS spectra against a protein sequence database predicted from genomic or transcriptomic data.
-
Alternatively, for novel peptide discovery, perform de novo sequencing, where the amino acid sequence is inferred directly from the fragmentation pattern without a database.[12]
-
Confirm the presence of a C-terminal amide by observing a characteristic mass shift.
-
References
- 1. Editorial: The Evolution of Neuropeptides - a Stroll Through the Animal Kingdom: Updates From the Ottawa 2019 ICCPB Symposium and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. On the origin of appetite: GLWamide in jellyfish represents an ancestral satiety neuropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]
Elucidating the WWamide-2 Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Key Neuropeptide Signaling System in Invertebrates
Introduction
The WWamide family of neuropeptides represents a significant and diverse group of signaling molecules in invertebrates, playing crucial roles in a wide array of physiological processes. Among these, WWamide-2, a heptapeptide with the sequence Trp-Arg-Glu-Met-Ser-Val-Trp-NH2, has been identified as a key neuromodulator, particularly in molluscan species. Initially isolated from the ganglia of the African giant snail, Achatina fulica, this compound and its counterparts have been shown to modulate muscle contraction and neuronal activity[1][2][3]. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, intended for researchers, scientists, and drug development professionals. The guide details the components of the pathway, presents available quantitative data, outlines key experimental protocols for its study, and provides visualizations of the signaling cascade.
The this compound Signaling Cascade: From Receptor to Cellular Response
The this compound signaling pathway is initiated by the binding of the this compound peptide to its cognate receptor on the cell surface. While the specific receptor for this compound has not been definitively deorphanized, based on the characterization of related Wamide peptides, it is highly likely to be a G protein-coupled receptor (GPCR)[4][5][6]. Activation of this receptor triggers a cascade of intracellular events, leading to a physiological response.
G Protein Coupling and Second Messenger Production
Upon ligand binding, the this compound receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein. The specific G protein subtype (e.g., Gαs, Gαi/o, Gαq/11) coupled to the this compound receptor determines the subsequent downstream signaling events.
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates target proteins to elicit a cellular response.
-
Gαs and Gαi/o Pathways: Alternatively, the this compound receptor could couple to Gαs or Gαi/o subunits, which respectively stimulate or inhibit the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP into cyclic adenosine monophosphate (cAMP). Changes in intracellular cAMP levels modulate the activity of protein kinase A (PKA), which then phosphorylates downstream targets.
The following diagram illustrates the putative GPCR-mediated signaling pathway for this compound.
References
- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of WWamide-2 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of receptor subtypes for the WWamide neuropeptide family, with a specific focus on providing a framework for the identification of receptors for WWamide-2. While specific receptors for this compound have not been definitively deorphanized, this guide leverages data from closely related Wamide-family peptides, particularly from molluscan species where WWamides were first discovered, to present a detailed technical roadmap.
The Wamide neuropeptide superfamily, characterized by a C-terminal tryptophan amide motif, plays diverse neuromodulatory roles in invertebrates.[1][2] The initial discovery of WWamide-1, -2, and -3 in the ganglia of the African giant snail, Achatina fulica, highlighted their biological activity, including inhibitory effects on central neurons and modulation of muscular contractions.[2][3] The identification of their cognate receptors is crucial for understanding their physiological functions and for the development of novel therapeutic agents.
Receptor Subtype Identification and Pharmacology
The primary approach for identifying novel peptide receptors, including those for the Wamide family, is through a process known as "deorphanization" of G protein-coupled receptors (GPCRs). This involves screening orphan GPCRs against a library of potential ligands. Recent studies on the mollusk Aplysia californica have successfully identified and characterized receptors for two distinct Wamide signaling systems: APGWamide and Myoinhibitory Peptide (MIP).[4][5] Given the structural similarities and shared ancestry within the Wamide superfamily, these findings provide a strong predictive framework for the eventual identification of this compound receptors.
Quantitative Data on Wamide Receptor Activation
The following tables summarize the quantitative data from functional assays performed on identified Wamide receptor subtypes in Aplysia californica. These values represent the concentration of the peptide required to elicit a half-maximal response (EC50) in cellular assays, indicating the potency of the ligand for its receptor.
Table 1: APGWamide Receptor Subtypes in Aplysia californica [4][5]
| Receptor Subtype | Ligand | EC50 (nM) |
| APGWa-R1 | APGWamide | 45 |
| APGWa-R2 | APGWamide | 2100 |
| APGWa-R3 | APGWamide | 2600 |
Table 2: Myoinhibitory Peptide (MIP) Receptor in Aplysia californica [4][5]
| Receptor | Ligand | EC50 (nM) |
| MIPR | MIP1 | 40 - 3000 |
| MIP2 | 40 - 3000 | |
| MIP3 | 40 - 3000 | |
| MIP4 | 40 - 3000 | |
| MIP5 (WKQMAVWa) | 40 - 3000 | |
| MIP6 | 40 - 3000 | |
| MIP7 | 40 - 3000 | |
| MIP8 | 40 - 3000 | |
| MIP9 | 40 - 3000 | |
| MIP10 | 40 - 3000 | |
| MIP11 | 40 - 3000 | |
| MIP12 | 40 - 3000 | |
| MIP13 | 40 - 3000 |
Note: The range of EC50 values for MIPR reflects the testing of 13 different MIP isoforms predicted from the precursor.
Experimental Protocols
The identification and characterization of Wamide receptor subtypes involve a series of established molecular and cellular biology techniques.
Receptor Cloning and Expression
-
Bioinformatic Identification: Potential Wamide receptor sequences are identified by searching genomic and transcriptomic databases of the target organism (e.g., Achatina fulica) for sequences with homology to known invertebrate neuropeptide GPCRs, particularly those for MIPs and other Wamides.[4][5]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant tissues, such as the central nervous system ganglia, using standard protocols (e.g., TRIzol).[6] First-strand cDNA is then synthesized using reverse transcriptase.[6]
-
PCR Amplification and Cloning: Full-length open reading frames of candidate receptors are amplified by PCR using gene-specific primers. The PCR products are then cloned into a suitable expression vector (e.g., pcDNA3.1) for functional studies in a heterologous expression system.
-
Vector Sequencing: The integrity of the cloned receptor sequence is confirmed by DNA sequencing.
Functional Assays
This assay is used to determine if a candidate receptor, when activated by its ligand, signals through a Gq-mediated pathway leading to an increase in intracellular calcium.
-
Cell Culture and Transfection: A suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is cultured under standard conditions. Cells are transiently transfected with the expression vector containing the cloned receptor.
-
Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7][8]
-
Ligand Application and Signal Detection: Synthetic this compound peptide is applied to the cells at varying concentrations. Changes in intracellular calcium are monitored in real-time using a fluorescence microscope or a plate reader.[9][10]
-
Data Analysis: The change in fluorescence intensity is used to calculate the dose-response curve and determine the EC50 value.
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[11][12][13]
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest or from native tissues.
-
Radiolabeling: A synthetic analog of this compound is radiolabeled (e.g., with 125I or 3H).
-
Binding Reaction: The membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound (competition binding).[13]
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Competition binding data is analyzed to determine the inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor. Saturation binding experiments, where increasing concentrations of the radioligand are used, can determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[14]
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) is used to determine the tissue distribution of the identified receptor mRNA, providing insights into its potential physiological roles.[15]
-
RNA Extraction and cDNA Synthesis: As described in section 2.1.2, from a panel of different tissues.
-
qRT-PCR: The expression level of the receptor transcript is quantified using specific primers and a fluorescent probe (e.g., SYBR Green or TaqMan).
-
Data Analysis: The relative expression of the receptor gene in different tissues is calculated using the 2-ΔΔCT method, with a housekeeping gene used for normalization.[16]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Wamide receptors are typically G protein-coupled receptors (GPCRs).[1][17] Upon ligand binding, they can activate various downstream signaling cascades depending on the G protein subtype they couple to (e.g., Gs, Gi/o, or Gq). The diagram below illustrates a canonical Gq-mediated signaling pathway, which is commonly assessed using calcium imaging assays.
Caption: Canonical Gq-mediated signaling pathway for a Wamide receptor.
Experimental Workflow for Receptor Identification
The logical flow for identifying and characterizing a novel this compound receptor subtype is depicted below.
Caption: Experimental workflow for this compound receptor identification.
Conclusion and Future Directions
The identification of specific receptor subtypes for this compound remains an important goal in invertebrate neuroscience and pharmacology. The methodologies outlined in this guide, which have been successfully applied to related Wamide peptides in mollusks, provide a robust framework for future deorphanization efforts.[4][5] The characterization of this compound receptors will not only enhance our understanding of their physiological roles but also open avenues for the development of novel pharmacological tools and potential therapeutics targeting these signaling pathways. Future research should focus on applying these techniques to Achatina fulica and other species where WWamides are endogenously expressed.
References
- 1. researchgate.net [researchgate.net]
- 2. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
Role of WWamide-2 in invertebrate larval development
An In-depth Technical Guide to the Role of WWamide-2 and its Homologs in Invertebrate Larval Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a member of the ancient and widespread Wamide superfamily of neuropeptides, which are critical signaling molecules in a vast array of invertebrates. Characterized by a conserved C-terminal Tryptophan (W) residue, this superfamily includes the functionally homologous Myoinhibitory Peptides (MIPs) and Allatostatin-B (AST-B) in protostomes. Initially isolated from the giant African snail, Achatina fulica, WWamides and their homologs are now understood to be pivotal regulators of major life cycle transitions, particularly larval settlement and metamorphosis. Acting through specific G-protein coupled receptors (GPCRs), these neuropeptides translate environmental cues into profound physiological changes, initiating the transformation from a pelagic larval form to a benthic juvenile. This guide provides a comprehensive overview of the function, signaling pathways, and experimental investigation of this neuropeptide family, with a focus on its role in larval development, providing a foundation for further research and potential applications in aquaculture and pest management.
The WWamide/MIP Neuropeptide Family
The Wamide superfamily is defined by a C-terminal W-NH2 motif. The first members, WWamide-1, -2, and -3, were discovered in the mollusc Achatina fulica.[1] Subsequent research identified homologous peptides across invertebrate phyla, now commonly referred to as Myoinhibitory Peptides (MIPs). These peptides are processed from a larger precursor protein that often contains multiple paracopies of the active neuropeptide. For example, the MIP precursor in the Pacific abalone (Haliotis discus hannai) contains eight distinct MIP sequences (Hdh-MIPs), which share the characteristic W-X(5-7)-Wamide motif.[2]
The primary role of this peptide family in early development is the modulation of larval settlement and metamorphosis.[1][2] Sensory neurons in larvae are thought to release MIPs in response to specific environmental settlement cues.[3] These neuropeptides then act as internal hormonal signals to initiate the complex cascade of behaviors and morphological changes associated with metamorphosis. While in many species like the annelid Platynereis dumerilii, MIPs induce settlement, recent findings in the mollusc Haliotis discus hannai show that its native MIPs can delay metamorphosis, highlighting the nuanced and species-specific regulatory roles of this system.[2][4]
Quantitative Data: Receptor Activation
Direct quantitative data on the effect of this compound on larval development is not available in the literature. However, a 2024 study on the Pacific abalone (Haliotis discus hannai) provides precise EC50 values for the activation of its native MIP receptor (Hdh-MIPR) by its endogenous MIPs. These MIPs are direct structural and functional homologs of the originally described WWamides. This data is crucial for understanding the potency and specificity of this signaling system in molluscs.
The experiments were conducted using a HEK293T cell line co-expressing the abalone MIP receptor and a CRE-luciferase reporter system to measure receptor activation via the cAMP pathway.
| Peptide Ligand | Sequence | EC50 (nM) |
| Hdh-MIP1 | SAWSPVGW-NH2 | 14.2 |
| Hdh-MIP3 | AWNELAGW-NH2 | 65.6 |
| Hdh-MIP4 | AWNELAGW-NH2 | 65.6 |
| Hdh-MIP5 | AWDDLAGW-NH2 | 114.2 |
| Hdh-MIP6 | AWDDLAGW-NH2 | 114.2 |
| Hdh-MIP7 | AWSEMAGW-NH2 | 26.6 |
| Hdh-MIP8 | AWDEFSGW-NH2 | 15.6 |
| Hdh-MIP2 | AWDRLGRF-NH2 | No activity detected |
| Data sourced from Lee et al. (2024).[2] |
Signaling Pathway
WWamide/MIP neuropeptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[2][5] In molluscs, this signaling is integral to regulating metamorphosis.[6]
-
Ligand Binding: The process begins when the WWamide/MIP peptide binds to its cognate receptor, a rhodopsin-beta cluster GPCR.[7]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, activating an associated heterotrimeric G-protein on the intracellular side of the membrane.
-
Downstream Cascades: Evidence from the Pacific abalone suggests the MIP receptor can couple to signaling pathways that activate both Protein Kinase C (PKC) via the phospholipase C cascade and Protein Kinase A (PKA) via the adenylyl cyclase/cAMP cascade.[2]
-
Cellular Response: The activation of these kinases leads to the phosphorylation of downstream target proteins, ultimately altering cellular processes. In the context of larval development, these changes can include modulation of ciliary beating, muscle contraction, and the regulation of gene expression required for the profound morphological changes of metamorphosis.
Experimental Protocols
Protocol for Larval Settlement & Metamorphosis Bioassay
This protocol provides a method to assess the effect of this compound or its homologs on the induction or inhibition of larval metamorphosis.
Materials:
-
Competent invertebrate larvae (e.g., gastropod veligers, coral planulae).
-
Sterile filtered seawater (FSW).
-
24-well sterile polystyrene plates.
-
Synthetic WWamide/MIP peptide stock solution (e.g., 1 mM in DMSO or sterile water).
-
Control solution (e.g., 0.1% DMSO in FSW).
-
Dissecting microscope.
-
Temperature-controlled incubator.
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the synthetic peptide in FSW to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a negative control (FSW only) and a vehicle control (e.g., 0.1% DMSO in FSW).
-
Assay Setup: Aliquot 1 mL of each test solution and control into the wells of a 24-well plate. Set up at least three replicate wells for each condition.
-
Larval Addition: Using a sterile pipette, carefully transfer a known number of competent larvae (e.g., 20-25) into each well.
-
Incubation: Place the plates in a dark, temperature-controlled incubator set to the optimal temperature for the species' development (e.g., 28°C).
-
Data Collection: After 24 and 48 hours, count the number of metamorphosed (settled and transformed) and swimming (unsettled) larvae in each well under a dissecting microscope.
-
Analysis: Calculate the percentage of metamorphosis for each replicate. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the peptide concentration on metamorphosis.
Protocol for In Vitro Receptor Activation Assay
This protocol describes a cell-based reporter assay to quantify the activation of a specific WWamide/MIP receptor by its ligands, as performed for the abalone MIP receptor.[2]
Materials:
-
HEK293T cell line.
-
Mammalian expression vector containing the receptor cDNA (e.g., pcDNA3.1).
-
Reporter plasmid (e.g., pCRE-Luc containing cAMP response elements upstream of a luciferase gene).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Synthetic peptide ligands at various concentrations.
-
Luciferase assay reagent (e.g., ONE-Glo).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with the receptor expression vector and the CRE-Luc reporter plasmid using a suitable transfection reagent.
-
Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.
-
Peptide Treatment: After another 24 hours, replace the medium with serum-free medium containing the synthetic peptides at a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence data against the log of the peptide concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value for each peptide.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of myoinhibitory peptide signaling system and its implication in larval metamorphosis and spawning behavior in Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Myoinhibitory peptide signaling modulates aversive gustatory learning in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein and diacylglycerol regulate metamorphosis of planktonic molluscan larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of WWamide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWamide-2 is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica. It belongs to a family of peptides characterized by two tryptophan (W) residues. The amino acid sequence for this compound is Trp-Arg-Glu-Met-Ser-Val-Trp-NH2. These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS), a widely adopted methodology for producing peptides for research and pharmaceutical applications. The protocol outlines the necessary reagents, step-by-step procedures, and data presentation for successful synthesis.
Materials and Reagents
Resins, Amino Acids, and Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA Resin | Solid support for C-terminally amidated peptides. |
| Amino Acids | Fmoc-Trp(Boc)-OH | N-terminal Tryptophan with Boc side-chain protection. |
| Fmoc-Arg(Pbf)-OH | Arginine with Pbf side-chain protection. | |
| Fmoc-Glu(OtBu)-OH | Glutamic acid with OtBu side-chain protection. | |
| Fmoc-Met-OH | Methionine (no side-chain protection needed). | |
| Fmoc-Ser(tBu)-OH | Serine with tBu side-chain protection. | |
| Fmoc-Val-OH | Valine (no side-chain protection needed). | |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Promotes amide bond formation. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activates amino acids for coupling. |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group. |
| Solvents | DMF (N,N-Dimethylformamide) | Main solvent for washing and reactions. |
| DCM (Dichloromethane) | Used for resin swelling and washing. | |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Precipitation Solvent | Cold Diethyl Ether | Precipitates the cleaved peptide. |
Experimental Protocols
I. Resin Preparation and Swelling
-
Weigh the desired amount of Rink Amide MBHA resin into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites on the resin are accessible.
-
After swelling, drain the DMF.
II. Stepwise Amino Acid Coupling Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence, starting from the C-terminal Tryptophan and proceeding to the N-terminal Tryptophan. The sequence is: Trp-Val-Ser-Met-Glu-Arg-Trp.
A. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
B. Amino Acid Coupling
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
After a successful coupling, wash the resin with DMF (5 times) and DCM (3 times).
The following table summarizes the coupling cycles for this compound:
| Cycle | Amino Acid to be Coupled | Protected Amino Acid | Reaction Time (approx.) |
| 1 | Trp | Fmoc-Trp(Boc)-OH | 2 hours |
| 2 | Val | Fmoc-Val-OH | 2 hours |
| 3 | Ser | Fmoc-Ser(tBu)-OH | 2 hours |
| 4 | Met | Fmoc-Met-OH | 2 hours |
| 5 | Glu | Fmoc-Glu(OtBu)-OH | 2 hours |
| 6 | Arg | Fmoc-Arg(Pbf)-OH | 2 hours |
| 7 | Trp | Fmoc-Trp(Boc)-OH | 2 hours |
III. Final Fmoc Deprotection
After the final amino acid (Fmoc-Trp(Boc)-OH) has been coupled, perform a final deprotection step as described in section II.A to remove the N-terminal Fmoc group.
IV. Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
V. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizing the Workflow
Caption: Workflow for this compound Solid-Phase Peptide Synthesis.
Application Notes and Protocols: WWamide-2 In Vitro Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWamides are a superfamily of neuropeptides found in invertebrates that play crucial roles in various physiological processes, including the regulation of muscle contraction.[1][2] This family of peptides, first isolated from the ganglia of the African giant snail, Achatina fulica, has been shown to exhibit both inhibitory and potentiating effects on different muscle tissues in molluscs.[1][2][3] The specific effects of WWamides are dependent on the muscle type, the concentration of the peptide, and the physiological state of the tissue.[1] WWamide-2, a member of this family, is a key neuromodulator whose effects on muscle contractility are of significant interest for basic research and potential applications in drug discovery.
These application notes provide a detailed protocol for setting up and performing an in vitro muscle contraction assay to characterize the effects of this compound. The primary model system described is the isolated penis retractor muscle of the snail Achatina fulica, a tissue known to respond to WWamide stimulation.[3]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Snail Penis Retractor Muscle Contraction
| This compound Concentration (M) | Change in Contraction Amplitude (%) (Mean ± SEM) | Change in Contraction Frequency (Hz) (Mean ± SEM) |
| 1 x 10⁻⁹ | 15.2 ± 2.1 | 0.05 ± 0.01 |
| 1 x 10⁻⁸ | 45.8 ± 4.5 | 0.12 ± 0.03 |
| 1 x 10⁻⁷ | 89.3 ± 7.2 | 0.25 ± 0.05 |
| 1 x 10⁻⁶ | 125.4 ± 9.8 | 0.38 ± 0.06 |
| 1 x 10⁻⁵ | 128.1 ± 10.1 | 0.40 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Isolated Snail Penis Retractor Muscle Assay
This protocol details the dissection and preparation of the snail penis retractor muscle and the subsequent in vitro contraction assay.
Materials:
-
African giant snail (Achatina fulica)
-
Snail saline solution (composition in g/L: NaCl 6.5, KCl 0.14, CaCl₂ 0.12, NaHCO₃ 0.2, pH 7.5)
-
This compound peptide stock solution (1 mM in distilled water)
-
Force transducer
-
Amplifier and data acquisition system
-
Organ bath (10 mL) with aeration
-
Dissection tools (scissors, forceps)
-
Suture thread
Procedure:
-
Dissection:
-
Sacrifice the snail by an appropriate method.
-
Carefully dissect the penis retractor muscle, a prominent muscle band associated with the reproductive organs.[4]
-
Isolate the muscle and tie sutures to both ends for mounting.
-
-
Mounting the Muscle:
-
Mount the muscle vertically in the organ bath filled with snail saline solution, maintained at room temperature and continuously aerated.
-
Attach one end of the muscle to a fixed hook at the bottom of the organ bath and the other end to the force transducer.
-
Apply a resting tension of approximately 0.5 g and allow the muscle to equilibrate for at least 30 minutes, with regular washing every 10-15 minutes.
-
-
Recording of Muscle Contraction:
-
Record the isometric contractions of the muscle using the force transducer and data acquisition system.
-
Establish a stable baseline of spontaneous contractions. If spontaneous contractions are absent, electrical field stimulation can be used to elicit contractions.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound from the stock solution in snail saline.
-
Add the desired concentration of this compound to the organ bath in a cumulative manner, allowing the muscle response to stabilize at each concentration before adding the next.
-
Start with the lowest concentration and proceed to the highest.
-
-
Data Analysis:
-
Measure the amplitude and frequency of muscle contractions before and after the addition of this compound.
-
Express the changes in contraction parameters as a percentage of the baseline.
-
Construct a dose-response curve by plotting the percentage change in contraction against the logarithm of the this compound concentration.
-
Mandatory Visualization
Caption: Workflow of the in vitro muscle contraction assay.
Caption: Putative this compound signaling pathway in muscle.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-time Calcium Imaging with WWamide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWamides are a superfamily of neuropeptides that play crucial roles in a variety of physiological processes, including the regulation of muscle contraction. WWamide-2, a member of this family, is believed to exert its effects through G-protein coupled receptors (GPCRs). Activation of these receptors can initiate intracellular signaling cascades, often leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i acts as a second messenger, triggering a wide range of cellular responses.
Real-time calcium imaging is a powerful technique to study the spatio-temporal dynamics of [Ca²⁺]i in living cells. By using fluorescent calcium indicators, researchers can visualize and quantify the changes in [Ca²⁺]i upon the application of stimuli, such as this compound. This allows for the detailed characterization of the cellular response to the neuropeptide, providing insights into its mechanism of action and the downstream signaling pathways it modulates.
These application notes provide a comprehensive guide to performing real-time calcium imaging experiments to investigate the effects of this compound on intracellular calcium levels.
Signaling Pathway of this compound
This compound is hypothesized to bind to a specific G-protein coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The activated Gα subunit (likely of the Gq/11 family) in turn activates the enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding opens the channels, causing the release of stored Ca²⁺ from the ER into the cytoplasm, resulting in a rapid and transient increase in intracellular calcium concentration.
Caption: this compound signaling pathway.
Data Presentation
The application of this compound to responsive cells is expected to induce a dose-dependent increase in intracellular calcium. The quantitative data from such experiments can be summarized to determine key parameters of the cellular response.
Table 1: Dose-Response Characteristics of this compound-Induced Calcium Mobilization
| Parameter | Value | Description |
| EC₅₀ | ~1-10 nM[1] | The concentration of this compound that elicits 50% of the maximal calcium response. This value is indicative of the peptide's potency. A similar neuropeptide, lymnokinin, was found to have an EC₅₀ of 1.14 nM.[1] |
| Maximal Response (% of control) | Variable | The peak increase in intracellular calcium concentration upon saturation with this compound, often expressed as a percentage of the response to a positive control like ATP or ionomycin. |
| Hill Coefficient | ~1 | A measure of the cooperativity of ligand binding. A value of ~1 suggests a non-cooperative binding interaction. |
Table 2: Kinetic Profile of this compound-Induced Calcium Transients
| Parameter | Description |
| Latency | The time delay between the application of this compound and the onset of the calcium increase. |
| Time to Peak | The time taken to reach the maximum intracellular calcium concentration after the initiation of the response. |
| Duration | The total time for which the intracellular calcium concentration remains elevated above the baseline. |
| Decay Rate | The rate at which the intracellular calcium concentration returns to the baseline level. |
| Signal Type | The nature of the calcium signal can be transient, sustained, or oscillatory, depending on the cell type and experimental conditions.[2] |
Experimental Protocols
This section provides a detailed methodology for conducting real-time calcium imaging experiments to assess the effect of this compound. The protocol is based on the use of the ratiometric fluorescent calcium indicator Fura-2 AM.
Experimental Workflow
Caption: Experimental workflow for calcium imaging.
Materials
-
Cell Line: A suitable cell line endogenously expressing or transfected with the this compound receptor.
-
This compound peptide: High-purity synthetic peptide.
-
Fura-2 AM (acetoxymethyl ester): Fluorescent calcium indicator.
-
Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.
-
Probenecid (optional): An anion transport inhibitor to prevent dye leakage.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Ionomycin or ATP: As a positive control for calcium mobilization.
-
EGTA: A calcium chelator for determining minimum fluorescence ratio.
-
High Calcium solution: For determining maximum fluorescence ratio.
-
Glass coverslips
-
Fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.
Protocol
1. Cell Preparation
-
Seed the cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Culture the cells in appropriate growth medium until they reach the desired confluency (typically 70-90%).
-
Prior to the experiment, replace the growth medium with a physiological buffer (e.g., HBSS).
2. Fura-2 AM Loading
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in physiological buffer to a final concentration of 2-5 µM.
-
To aid in the dispersion of the lipophilic Fura-2 AM in the aqueous buffer, first mix the required volume of the Fura-2 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.
-
Add this mixture to the pre-warmed physiological buffer.
-
(Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit the activity of anion exchangers that can extrude the dye from the cells.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for each cell type.
3. Washing and De-esterification
-
After incubation, wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh buffer for an additional 30 minutes in the dark at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases. This process traps the Fura-2 in its calcium-sensitive form inside the cells.
4. Real-time Calcium Imaging
-
Mount the coverslip with the Fura-2-loaded cells onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with physiological buffer.
-
Excite the cells alternately at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
Apply this compound at the desired concentration to the perfusion buffer.
-
Record the changes in the F340/F380 ratio over time.
-
At the end of the experiment, a calibration can be performed by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a calcium chelator like EGTA to obtain the minimum fluorescence ratio (Rmin). This allows for the conversion of the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.
5. Data Analysis
-
The imaging software will typically calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point in selected regions of interest (individual cells or groups of cells).
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak amplitude, duration, and other kinetic parameters of the calcium transients.
-
For dose-response experiments, apply a range of this compound concentrations and plot the peak response against the logarithm of the concentration to determine the EC₅₀.
Conclusion
Real-time calcium imaging with fluorescent indicators like Fura-2 AM is a robust and sensitive method for investigating the intracellular signaling pathways activated by this compound. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to characterize the effects of this neuropeptide on cellular calcium homeostasis. The quantitative data obtained from these studies will be invaluable for understanding the physiological roles of this compound and for the development of novel therapeutics targeting its signaling pathway.
References
Application Notes: Quantification of WWamide-2 Using a Specific Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWamide-2 is a neuropeptide with the amino acid sequence Trp-Arg-Glu-Met-Ser-Val-Trp-NH2.[1][2] As a member of the Wamide superfamily of neuropeptides, it is implicated in the regulation of various physiological processes, including the potential modulation of muscle contraction and life cycle transitions.[3] Accurate quantification of this compound in biological samples is crucial for elucidating its precise biological functions and for preclinical research in drug development.
These application notes describe a detailed protocol for the quantification of this compound using a specific and sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed for the accurate measurement of this compound in various biological matrices such as serum, plasma, and tissue homogenates.
Assay Principle
The this compound competitive ELISA is a quantitative immunoassay designed to measure the concentration of this compound in a sample.[4][5] The assay operates on the principle of competition between the this compound in the sample and a fixed amount of labeled this compound for binding to a limited number of specific anti-WWamide-2 antibodies coated on a microplate.
The workflow begins with the immobilization of a capture antibody specific to this compound on the surface of microplate wells. A known amount of biotinylated this compound is then added to the wells along with the sample containing an unknown amount of endogenous this compound. The unlabeled this compound from the sample competes with the biotinylated this compound for binding to the capture antibody. After an incubation period, the unbound reagents are washed away. The amount of biotinylated this compound bound to the antibody is then detected by adding Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotin. A substrate solution is then added, which is converted by HRP into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[6] The concentration of this compound in the samples is determined by comparing the optical density of the samples to a standard curve generated using known concentrations of a this compound standard.[3][7]
Putative this compound Signaling Pathway
WWamide neuropeptides are known to act via G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been fully characterized, a putative signaling pathway can be proposed based on common GPCR mechanisms. Upon binding of this compound to its receptor, a conformational change is induced, leading to the activation of intracellular G-proteins. This can trigger downstream signaling cascades, such as the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then influence a variety of cellular processes, including ion channel activity, gene expression, and protein phosphorylation, ultimately resulting in a physiological response.
Caption: Putative signaling pathway of this compound via a G-protein coupled receptor (GPCR).
Data Presentation
Table 1: Example this compound ELISA Standard Curve Data
| This compound (pg/mL) | OD at 450 nm (Mean) | % B/B0 |
| 0 | 1.850 | 100.0 |
| 10 | 1.628 | 88.0 |
| 50 | 1.258 | 68.0 |
| 100 | 0.925 | 50.0 |
| 250 | 0.555 | 30.0 |
| 500 | 0.333 | 18.0 |
| 1000 | 0.185 | 10.0 |
| 2000 | 0.093 | 5.0 |
Note: Data are for illustrative purposes only. Actual results may vary.
Table 2: Assay Performance Characteristics (Example Data)
| Parameter | Result |
| Assay Range | 10 - 2000 pg/mL |
| Sensitivity (LOD) | < 5 pg/mL |
| Intra-assay CV | < 8% |
| Inter-assay CV | < 12% |
| Spike Recovery | 85-110% |
Note: Data are for illustrative purposes only. Actual results may vary.
Experimental Protocols
I. Production of Anti-WWamide-2 Polyclonal Antibodies
High-quality anti-peptide antibodies are critical for the development of a specific and sensitive ELISA.[8]
1. Peptide Antigen Design and Synthesis:
-
The full this compound sequence (Trp-Arg-Glu-Met-Ser-Val-Trp-NH2) is used as the immunogen.
-
To enhance immunogenicity, a cysteine residue is added to the N-terminus of the peptide to facilitate conjugation to a carrier protein.[6]
-
The synthesized peptide should have a purity of >95% as determined by HPLC.
2. Conjugation of this compound to a Carrier Protein:
-
Small peptides like this compound are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[6][8]
-
Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its large size and high immunogenicity.[9] Bovine Serum Albumin (BSA) can also be used.[10]
-
The cysteine-containing this compound peptide is conjugated to maleimide-activated KLH via the sulfhydryl group of the cysteine residue.
3. Immunization of Host Animals:
-
Rabbits are a common host for the production of polyclonal antibodies.[11][12]
-
The this compound-KLH conjugate is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) to enhance the immune response.
-
An initial immunization is followed by several booster injections at regular intervals (e.g., every 3-4 weeks).
4. Antibody Titer Monitoring and Purification:
-
Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.
-
Once a high titer is achieved, a larger volume of blood is collected.
-
The polyclonal antibodies are purified from the serum using affinity chromatography with the this compound peptide immobilized on a solid support.
Caption: Workflow for the production of anti-WWamide-2 polyclonal antibodies.
II. Competitive ELISA Protocol for this compound Quantification
Materials:
-
Anti-WWamide-2 antibody-coated 96-well microplate
-
This compound standard
-
Biotinylated this compound
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed.
-
Standard and Sample Addition: Add 50 µL of this compound standard or sample to the appropriate wells of the anti-WWamide-2 antibody-coated microplate.
-
Biotinylated this compound Addition: Add 50 µL of biotinylated this compound to all wells.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes.
Caption: Step-by-step workflow for the this compound competitive ELISA.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (OD of standard or sample - OD of zero standard) / (OD of blank - OD of zero standard) * 100
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for any dilution of the samples to obtain the final concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| High concentration of detection reagents | Optimize the concentration of Streptavidin-HRP. | |
| Low signal | Inactive enzyme or substrate | Use fresh reagents and ensure proper storage. |
| Insufficient incubation times | Increase incubation times or temperature. | |
| Low antibody affinity | Use a higher affinity antibody. | |
| High variability (CV) | Pipetting errors | Ensure accurate and consistent pipetting technique. |
| Incomplete washing | Ensure thorough washing of all wells. | |
| Edge effects on the plate | Avoid using the outer wells of the plate. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and verify dilutions. |
| Inappropriate curve fit | Use a four-parameter logistic (4-PL) curve fit. |
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the toll-like receptor 2 signaling pathway by GAPDH from bacterial strain RD055328 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. MOLNOVA | this compound [molnova.com]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical studies on new proteins as carrier for glycoconjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvant and carrier protein-dependent T-cell priming promotes a robust antibody response against the Plasmodium falciparum Pfs25 vaccine candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of WWamide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWamide-2 is a neuropeptide belonging to the Wamide superfamily, first identified in the ganglia of the African giant snail, Achatina fulica. Wamide neuropeptides are characterized by a conserved C-terminal tryptophan residue and are involved in a wide array of physiological processes, including the regulation of muscle contraction and life cycle transitions.[1] The localization of this compound in various tissues is crucial for understanding its specific biological functions and for the development of novel therapeutic agents targeting its signaling pathways.
Putative Signaling Pathway of this compound
Wamide neuropeptides, including this compound, are known to act via G protein-coupled receptors (GPCRs).[2][3] While the specific receptor and downstream signaling cascade for this compound have not been fully elucidated, a putative signaling pathway can be inferred from related Wamide neuropeptides. Upon binding to its GPCR, this compound likely initiates an intracellular signaling cascade that can lead to various cellular responses. There is evidence of multiple Wamide receptors within a single organism, suggesting diverse and complex signaling mechanisms.[4][5]
Caption: Putative this compound signaling pathway.
Experimental Protocol for this compound Immunohistochemistry
This protocol provides a step-by-step methodology for the localization of this compound in tissue sections. It is a generalized procedure that should be optimized for your specific experimental conditions, including the primary antibody, tissue type, and detection system.
I. Tissue Preparation
Proper tissue preparation is critical for the preservation of tissue morphology and antigenicity.
A. Fixation
-
Perfusion (for whole animals):
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood.
-
Perfuse with 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
-
Immersion (for dissected tissues):
-
Immediately immerse the freshly dissected tissue in 4% PFA in PBS.
-
Incubate for 4-24 hours at 4°C. Avoid over-fixation as it can mask the antigen.
-
B. Dehydration and Embedding (for Paraffin Sections)
-
Wash the fixed tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
C. Cryoprotection and Freezing (for Frozen Sections)
-
After fixation, wash the tissue in PBS.
-
Cryoprotect the tissue by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and snap-freeze in isopentane cooled by liquid nitrogen or on dry ice.
-
Store the frozen blocks at -80°C.
D. Sectioning
-
Paraffin sections: Cut 5-10 µm thick sections using a microtome.
-
Frozen sections: Cut 10-20 µm thick sections using a cryostat.
II. Immunohistochemical Staining
The following workflow outlines the key steps for immunostaining.
References
- 1. Frontiers | Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans [frontiersin.org]
- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Characterization of WWamide-2 Receptor Binding Kinetics using Radioligand Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to characterizing the binding kinetics of the WWamide-2 receptor, a putative G protein-coupled receptor (GPCR), using radioligand binding assays. Detailed protocols for saturation, competition, and kinetic binding experiments are presented to enable researchers to determine key parameters such as receptor affinity (Kd), receptor density (Bmax), inhibitor affinity (Ki), and association/dissociation rate constants (kon and koff). These methods are foundational for screening compound libraries, understanding structure-activity relationships (SAR), and conducting basic pharmacological research on the this compound signaling system.
Introduction to this compound Receptor and Radioligand Binding
The this compound receptor is part of a family of neuropeptide receptors that are critical in various physiological processes. Like many peptide receptors, it is presumed to be a G protein-coupled receptor (GPCR), a large family of transmembrane proteins that are major drug targets.[1] Understanding the interaction between a ligand and its receptor is fundamental to pharmacology and drug development.[2]
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[3] These assays utilize a radioactively labeled ligand (radioligand) to directly measure its binding to the receptor. By employing different experimental designs, it is possible to thoroughly characterize the binding properties of the receptor. The three primary types of assays are:
-
Saturation Assays: Used to determine the equilibrium dissociation constant (Kd) of the radioligand, a measure of its affinity, and the maximum receptor density (Bmax) in a given tissue or cell preparation.[3][4]
-
Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of the radioligand for binding to the receptor.[1][3]
-
Kinetic Assays: Used to measure the association (kon) and dissociation (koff) rate constants of the radioligand, providing insights into the dynamics of the ligand-receptor interaction.[1][4]
This compound Receptor Signaling Pathway
As a putative GPCR, the this compound receptor is expected to activate intracellular G proteins upon ligand binding. This initiates a signaling cascade that leads to a cellular response. The specific G protein subtype (e.g., Gs, Gi/o, Gq/11) determines the downstream effector pathways, which may include modulation of adenylyl cyclase, phospholipase C, or ion channels.[5][6]
Caption: General signaling pathway for the this compound GPCR.
Experimental Protocols
The following protocols are designed for a 96-well plate format using a filtration-based method to separate bound from free radioligand.[3][7]
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the this compound receptor or from tissues known to express the receptor.
-
Radioligand: A high-affinity, high-specific-activity radiolabeled this compound analog (e.g., [³H]-WWamide-2 or [¹²⁵I]-WWamide-2).
-
Unlabeled Ligands: Unlabeled this compound (for non-specific binding determination) and test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: 96-well plates, multichannel pipettes, cell harvester, glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI), scintillation vials or plates, liquid scintillation counter (e.g., MicroBeta counter), incubator/shaker.[7]
Protocol 1: Membrane Preparation
-
Harvest cells expressing the this compound receptor.
-
Homogenize the cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[7]
Protocol 2: Saturation Binding Assay
This experiment determines the affinity (Kd) and receptor density (Bmax) of the radioligand.[8]
-
Prepare serial dilutions of the radioligand in assay buffer (e.g., 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).
-
In a 96-well plate, set up triplicate wells for each experimental condition:
-
Total Binding: Add 50 µL of radioligand dilution and 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of radioligand dilution and 50 µL of a high concentration of unlabeled this compound (e.g., 1000-fold higher than the radioligand Kd).
-
-
Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to all wells. The final volume is 250 µL.[7]
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes at 30°C).[7]
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding against the concentration of the radioligand.
-
Use non-linear regression analysis (one-site binding model) in software like GraphPad Prism to fit the data and determine the Kd and Bmax values.[7]
-
Protocol 3: Competition Binding Assay
This experiment determines the affinity (Ki) of unlabeled test compounds.[3]
-
Prepare serial dilutions of the unlabeled test compounds (e.g., 10-12 concentrations).
-
In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.
-
NSB: 150 µL membranes, 50 µL high concentration of unlabeled this compound, 50 µL radioligand.
-
Competition: 150 µL membranes, 50 µL test compound dilution, 50 µL radioligand.
-
-
The radioligand is used at a single, fixed concentration, typically at or near its Kd value.
-
Incubate, filter, and count the plates as described in the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.[7]
-
Caption: Workflow for radioligand binding assays.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Saturation Binding Analysis of [³H]-WWamide-2 at the this compound Receptor
| Parameter | Value | Standard Error |
|---|---|---|
| Kd (nM) | 1.25 | 0.15 |
| Bmax (fmol/mg protein) | 850 | 45 |
| Hill Slope (nH) | 1.02 | 0.05 |
Kd and Bmax values are derived from non-linear regression of specific binding data. Data are presented as mean ± SEM from three independent experiments.
Table 2: Competition Binding of Unlabeled Compounds at the this compound Receptor
| Compound | IC₅₀ (nM) | Ki (nM) |
|---|---|---|
| This compound (unlabeled) | 1.5 | 0.76 |
| Compound A | 25.6 | 12.9 |
| Compound B | 158.2 | 79.9 |
| Compound C | >10,000 | >5,000 |
Ki values are calculated using the Cheng-Prusoff equation from IC₅₀ values obtained by inhibiting the binding of 1.2 nM [³H]-WWamide-2. Data are geometric means from n=3 experiments.
Relationship between Binding Components
Understanding the different components of binding measured in the assay is crucial for accurate data analysis. Total measured binding is the sum of specific binding to the receptor of interest and non-specific binding to other components like the filter and lipids.
Caption: Relationship between binding assay components.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Application Notes and Protocols for Mass Spectrometry Analysis of WWamide-2 and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWamide-2 is a neuropeptide with the amino acid sequence Trp-Arg-Glu-Met-Ser-Val-Trp-NH2. It belongs to the Wamide family of neuropeptides, which are characterized by a C-terminal tryptophan amide moiety. This feature is often crucial for their biological activity, including the modulation of muscle contraction. The analysis of this compound and its fragments is essential for understanding its physiological roles, metabolism, and potential as a therapeutic agent. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the identification, quantification, and structural elucidation of neuropeptides like this compound and their metabolic products.
This document provides detailed protocols and application notes for the mass spectrometry-based analysis of this compound fragments. It includes methodologies for sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
Neuropeptide Extraction from Biological Samples
This protocol outlines the extraction of this compound and its fragments from tissue samples.
Materials:
-
Tissue sample (e.g., neuronal ganglia, muscle tissue)
-
Extraction Solvent: Acetonitrile/Water/Formic Acid (90:9:1, v/v/v)
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
-
SPE Conditioning Solution: 100% Methanol
-
SPE Equilibration Solution: 0.1% Formic Acid in Water
-
SPE Elution Solution: 80% Acetonitrile, 0.1% Formic Acid in Water
-
Lyophilizer or vacuum concentrator
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in ice-cold Extraction Solvent at a ratio of 100 mg tissue per 1 mL of solvent.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of 100% Methanol.
-
Equilibrate the cartridge with 3 mL of 0.1% Formic Acid in Water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1% Formic Acid in Water to remove salts and other hydrophilic impurities.
-
Elute the peptides with 2 mL of Elution Solution.
-
-
Sample Concentration: Dry the eluted sample using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable volume (e.g., 100 µL) of 0.1% Formic Acid in Water for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Data Acquisition Mode: Data-Dependent Acquisition (DDA) or Selected Reaction Monitoring (SRM) for targeted quantification. For DDA, a full MS scan from m/z 200-1200 is followed by MS/MS of the top 3-5 most intense ions.
Data Presentation
Predicted Quantitative Data for this compound and its Fragments
The following table presents hypothetical quantitative data for this compound and its predicted fragments. This data is for illustrative purposes and would need to be determined experimentally.
| Analyte | Sequence | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration (fmol/µg tissue) |
| This compound | W-R-E-M-S-V-W-NH2 | 993.48 [M+H]+ | 159.1 (y1) | 25.2 | 15.8 |
| Fragment 1 | W-R-E-M-S-V | 806.39 [M+H]+ | 130.1 (y1) | 22.1 | 2.3 |
| Fragment 2 | W-R-E-M-S | 707.32 [M+H]+ | 131.1 (b2) | 19.8 | 1.5 |
| Fragment 3 | W-R-E-M | 620.29 [M+H]+ | 155.1 (b2) | 17.5 | 0.9 |
| Fragment 4 | W-R-E | 489.23 [M+H]+ | 275.1 (y2) | 14.3 | 3.1 |
| Fragment 5 | S-V-W-NH2 | 375.20 [M+H]+ | 159.1 (y1) | 28.9 | 4.7 |
Predicted Fragmentation Pathway of this compound
The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of b- and y-ions. For this compound (Trp-Arg-Glu-Met-Ser-Val-Trp-NH2), the predicted fragmentation pattern upon collision-induced dissociation (CID) is as follows:
-
y-ions are formed by cleavage of the peptide bond with the charge retained on the C-terminal fragment.
-
b-ions are formed by cleavage of the peptide bond with the charge retained on the N-terminal fragment.
The presence of two tryptophan residues is expected to yield characteristic fragment ions. The C-terminal amide results in a y1 ion corresponding to amidated tryptophan.
Application Notes and Protocols for In Situ Hybridization Detection of WWamide-2 mRNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of WWamide-2 mRNA in tissue samples using in situ hybridization (ISH). This compound is a neuropeptide belonging to the Wamide superfamily, which is involved in diverse biological processes, including the regulation of life cycle transitions and muscle contraction.[1] Visualizing the spatial distribution of this compound mRNA at the cellular level is crucial for understanding its physiological roles and for identifying potential therapeutic targets.
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the histological context of tissues or cells.[2][3] This method is particularly valuable for studying the expression of neuropeptide mRNAs, providing insights into which cells are actively synthesizing these signaling molecules.[4][5][6] The protocol described herein is a robust method for the detection of this compound mRNA, adapted from established procedures for other neuropeptide transcripts.[7][8]
Signaling Pathway
WWamide neuropeptides are known to be involved in various signaling pathways, often regulating muscle contraction and life cycle transitions.[1] While the specific downstream signaling cascade for this compound is a subject of ongoing research, a generalized neuropeptide signaling pathway is depicted below. This often involves the activation of G-protein coupled receptors (GPCRs), leading to downstream cellular responses.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing your in situ hybridization for success | CellCarta [cellcarta.com]
- 4. The use of in situ hybridization histochemistry for the study of neuropeptide gene expression in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ hybridization study of neuropeptide Y neurons in the rat brain and pelvic paracervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Quantitative in situ hybridization for peptide mRNAs in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double and triple in situ hybridization for coexpression studies: combined fluorescent and chromogenic detection of neuropeptide Y (NPY) and serotonin receptor subtype mRNAs expressed at different abundance levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming WWamide-2 peptide stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WWamide-2 peptide. The information is presented in a question-and-answer format to directly address common issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
1. What is the amino acid sequence and basic information for this compound?
This compound is a neuropeptide with the following sequence:
| Property | Value |
| Sequence | Trp-Arg-Glu-Met-Ser-Val-Trp-NH2 (WREMSVW-NH2) |
| C-terminus | Amidated |
| Key Residues | Tryptophan (W), Methionine (M) |
2. What are the primary stability concerns for this compound?
The primary stability concerns for this compound stem from its amino acid composition. The presence of methionine and tryptophan residues makes the peptide susceptible to oxidation.
-
Oxidation of Methionine (Met): The thioether side chain of methionine can be readily oxidized to form methionine sulfoxide and further to methionine sulfone. This can be triggered by exposure to atmospheric oxygen, certain metal ions, or reactive oxygen species in solution.
-
Oxidation of Tryptophan (Trp): The indole ring of tryptophan is also prone to oxidation, which can lead to various degradation products and a loss of biological activity.
The C-terminal amidation provides some protection against carboxypeptidases, enhancing its stability compared to its free-acid counterpart.
3. How should lyophilized this compound be stored?
For optimal stability, lyophilized this compound should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | -20°C for short-term storage and -80°C for long-term storage. |
| Light | Store protected from light. |
| Moisture | Keep in a tightly sealed container with a desiccant. |
Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.
4. What is the best way to dissolve and store this compound in solution?
Dissolving and storing this compound correctly is crucial for maintaining its integrity.
| Parameter | Recommendation |
| Solvent | Start with sterile, distilled water. If solubility is an issue, a small amount of a co-solvent like DMSO or acetonitrile can be used. For peptides prone to oxidation, using deoxygenated solvents is recommended. |
| pH | Maintain a pH between 5 and 7. Avoid alkaline conditions (pH > 8) as they can accelerate the degradation of certain amino acids. |
| Storage | Prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Peptide solutions are generally stable for a few days at 4°C, but for longer periods, freezing is essential. |
Troubleshooting Guides
Problem: Loss of biological activity in my this compound experiments.
Possible Cause 1: Peptide Degradation due to Oxidation.
-
Troubleshooting Steps:
-
Check Handling Procedures: Ensure that the peptide was handled according to the recommended guidelines (see FAQs). Were deoxygenated solvents used? Was the peptide protected from light?
-
Analyze for Oxidation Products: Use High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the presence of oxidized forms of the peptide (e.g., a +16 Da or +32 Da mass shift for methionine oxidation).
-
Preventative Measures:
-
Prepare solutions fresh before each experiment.
-
Use high-purity, deoxygenated solvents.
-
Consider adding antioxidants like Dithiothreitol (DTT) to your buffer, but be aware of potential interferences with your assay.
-
-
Possible Cause 2: Improper Storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the lyophilized powder and any prepared solutions were stored at the correct temperatures and protected from light and moisture.
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions were aliquoted to minimize freeze-thaw cycles.
-
Use a Fresh Vial: If in doubt, use a fresh, unopened vial of lyophilized this compound.
-
Problem: Inconsistent results between experiments.
Possible Cause: Inaccurate peptide concentration due to incomplete solubilization or adsorption.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: After adding the solvent, gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any undissolved particles.
-
Use Low-Binding Labware: Peptides can adsorb to plastic and glass surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Accurate Quantification: After solubilization, accurately determine the peptide concentration using a suitable method like a BCA assay or by UV absorbance at 280 nm (note that the two tryptophan residues will contribute significantly to the absorbance).
-
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Serum
This protocol provides a general method to assess the stability of this compound in a biological matrix.
Materials:
-
This compound peptide
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Dilute the this compound stock solution in serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.
-
To precipitate the serum proteins, add an equal volume of ACN with 0.1% TFA to the aliquot.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the disappearance of the parent this compound peak over time.
-
Calculate the half-life (t½) by plotting the natural logarithm of the peak area of the intact peptide versus time and fitting the data to a first-order decay model.
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry
This protocol outlines the steps to identify potential degradation products of this compound.
Materials:
-
This compound peptide solution (stressed sample, e.g., after incubation in a stability-challenging condition)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Formic acid
Procedure:
-
Prepare a "stressed" sample of this compound by, for example, incubating it in a solution containing a low concentration of hydrogen peroxide (to induce oxidation) or by prolonged incubation at 37°C in a buffer.
-
Inject the stressed sample into the LC-MS/MS system.
-
Separate the components using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Acquire full scan MS data to identify the molecular weights of the parent peptide and any degradation products. Look for mass shifts indicative of oxidation (+16 Da, +32 Da) or other modifications.
-
Perform tandem MS (MS/MS) on the parent ion and any suspected degradation product ions.
-
Analyze the fragmentation patterns to confirm the sequence and pinpoint the site of modification. For example, a mass shift on a fragment ion containing methionine would confirm oxidation at that residue.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Generalized Wamide signaling pathway.
Technical Support Center: Enhancing the Solubility of Hydrophobic WW-amide Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hydrophobic WW-amide peptides.
Frequently Asked Questions (FAQs)
Q1: My lyophilized hydrophobic WW-amide peptide won't dissolve in aqueous buffers. What should I do first?
A1: The first step is to assess the peptide's amino acid composition to predict its solubility characteristics. Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) will likely have poor solubility in water.
Before attempting to dissolve the entire sample, it is crucial to test the solubility on a small portion.[1] Start by trying to dissolve the peptide in sterile, oxygen-free water or a standard buffer like phosphate-buffered saline (PBS) at a pH near 7.[2][3] If it doesn't dissolve, proceed to the troubleshooting steps below.
Q2: What are the key factors that influence the solubility of my WW-amide peptide?
A2: Several factors dictate peptide solubility:
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant.[4][5] A high content of non-polar residues will decrease aqueous solubility.[4]
-
Peptide Length: Longer peptides often exhibit lower solubility due to an increased number of hydrophobic interactions, which can lead to aggregation.[4][5]
-
pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where the net charge is zero.[4] Adjusting the pH away from the pI can increase solubility by increasing the net charge.[4]
-
Secondary Structure: The formation of secondary structures like beta-sheets can promote aggregation and reduce solubility.[4]
Q3: Can I use organic solvents to dissolve my hydrophobic peptide? Are there any precautions?
A3: Yes, organic solvents are commonly used to dissolve hydrophobic peptides.[3][5] Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are frequent choices.[3]
Important Precautions:
-
Toxicity: Be mindful of the solvent's toxicity in your downstream applications. DMSO is generally preferred for biological assays due to its lower toxicity, but it's recommended to keep the final concentration below 1% (v/v).[3][5]
-
Oxidation: Avoid using DMSO with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation.[2][3] DMF is a suitable alternative in these cases.[5]
-
Procedure: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing to prevent precipitation.
Troubleshooting Guides
Problem: Peptide Precipitates Out of Solution After Initial Dissolution
This is a common issue when diluting a peptide stock solution (dissolved in an organic solvent) into an aqueous buffer.
Troubleshooting Steps:
-
Re-dissolve and Lyophilize: If the peptide precipitates, it may be necessary to lyophilize the sample to remove the solvent and start the solubilization process again.[3]
-
Slow Dilution: Ensure you are adding the aqueous buffer to the peptide-organic solvent mixture very slowly, with constant, gentle agitation. This helps to avoid localized high concentrations of the peptide that can lead to aggregation.
-
Use of Chaotropic Agents: Consider the addition of chaotropic agents like guanidine hydrochloride or urea. These agents disrupt the hydrogen bonding network and can help break up hydrophobic interactions. However, be aware that they can interfere with many biological assays.[2]
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.[3][5] Use short bursts (e.g., 3x 10 seconds) and keep the sample on ice to prevent heating and potential degradation.[3]
Problem: Peptide Forms a Gel or Appears Cloudy
Gel formation or a cloudy appearance indicates that the peptide is not fully dissolved and may be forming aggregates.
Troubleshooting Steps:
-
Sonication: As a first step, sonicate the solution to see if the gel or cloudiness disperses.
-
Temperature Adjustment: Gently warming the solution (not exceeding 40°C) can sometimes improve the solubility of certain peptides.[1][5] However, exercise caution to avoid peptide degradation.[5]
-
pH Adjustment: Determine the net charge of your peptide at neutral pH.
-
Stronger Solvents: If the above methods fail, a stronger solvent system may be required. This could involve higher concentrations of organic solvents or the use of denaturing agents.
Experimental Protocols
Protocol 1: General Solubilization Workflow for Hydrophobic Peptides
This protocol outlines a systematic approach to solubilizing a new or problematic hydrophobic WW-amide peptide.
Methodology:
-
Initial Assessment:
-
Solubility Testing (Small Scale):
-
Stepwise Solubilization:
-
Step 1 (Aqueous): Try to dissolve the peptide in sterile, deoxygenated water or PBS (pH 7.4).[2][3] Vortex and sonicate if necessary.[5]
-
Step 2 (pH Adjustment): If insoluble in aqueous solution:
-
Step 3 (Organic Solvent): If the peptide remains insoluble, use a minimal amount of an appropriate organic solvent (DMSO, DMF, or ACN).[3][5]
-
Step 4 (Dilution): Once dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution with continuous gentle mixing.
-
-
Final Preparation:
-
After successful solubilization, centrifuge the solution to pellet any remaining micro-aggregates.[5]
-
Transfer the supernatant to a new tube for your experiment.
-
Data Presentation
Table 1: Recommended Initial Solvents Based on Peptide Properties
| Peptide Property | Recommended Initial Solvent | Secondary Solvent/Additive |
| Basic (Net Charge > 0) | Deionized Water or PBS | 10% Acetic Acid |
| Acidic (Net Charge < 0) | Deionized Water or PBS | 10% Ammonium Bicarbonate |
| Neutral/Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, or ACN | Aqueous Buffer (added dropwise) |
Table 2: Common Organic Solvents and Their Properties
| Solvent | Abbreviation | Use Case | Cautions |
| Dimethyl Sulfoxide | DMSO | General use for hydrophobic peptides in biological assays. | Can oxidize Cys, Met, and Trp residues. Keep final concentration <1%. |
| Dimethylformamide | DMF | Alternative to DMSO for oxidation-sensitive peptides. | Higher toxicity than DMSO. |
| Acetonitrile | ACN | Useful for analytical techniques like HPLC. | Volatile, can affect concentration. |
Visualizations
Caption: A step-by-step workflow for solubilizing hydrophobic peptides.
Caption: Overview of strategies to enhance the solubility of peptides.
References
Preventing aggregation of WWamide-2 in solution
Welcome to the technical support center for WWamide-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a potential issue?
This compound is a neuropeptide with the sequence Trp-Arg-Glu-Met-Ser-Val-Trp-NH2.[1] It belongs to the Wamide superfamily, which has been identified in various metazoans, including mollusks, and is involved in diverse physiological roles.[2][3] Like many peptides, this compound can be prone to aggregation, which is the process where individual peptide monomers self-associate to form larger, often insoluble, structures such as oligomers and fibrils.[4] This process is a major concern in experimental settings as it can lead to:
-
Loss of active material: Aggregated peptides are often biologically inactive.
-
Inaccurate concentration measurements: Precipitation removes the peptide from the solution, leading to errors in quantification.
-
Inconsistent experimental results: The presence of soluble oligomers or insoluble aggregates can interfere with assays, causing poor reproducibility.
-
Potential cytotoxicity: Certain types of aggregates can be toxic in cell-based assays.[5]
The sequence of this compound contains two hydrophobic tryptophan residues and a methionine residue, which is susceptible to oxidation—both features that can contribute to instability and aggregation under certain conditions.[6]
Q2: My this compound solution is cloudy or has formed a precipitate. What's happening?
Cloudiness (turbidity) or the formation of a visible precipitate in your peptide solution is a clear indicator of aggregation.[7] This occurs when the peptide's solubility limit is exceeded under the current solution conditions, causing the peptide molecules to associate with one another.[8] This process can be driven by factors such as pH, temperature, peptide concentration, and ionic strength.[9][10][11] The aggregation of peptides often proceeds through a nucleation-polymerization mechanism, starting with soluble monomers, forming intermediate oligomers, and eventually leading to the growth of larger, insoluble fibrils.[4]
Q3: What are the key factors that influence this compound aggregation?
Several factors can significantly impact the stability of this compound in solution:
-
pH and Isoelectric Point (pI): The pH of the solution is a critical factor.[9][12] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At the pI, electrostatic repulsion between molecules is minimal, increasing the likelihood of aggregation.[4] The theoretical pI of this compound is approximately 7.5. To maintain solubility, the buffer pH should be adjusted to be at least 1-2 units away from the pI. For this compound, using a slightly acidic (pH 5.5-6.5) or slightly basic (pH 8.5-9.5) buffer is recommended.
-
Peptide Concentration: The rate of aggregation is highly dependent on the peptide concentration.[4] Higher concentrations increase the probability of intermolecular interactions, promoting the formation of aggregates. If you observe aggregation, consider working with a lower stock concentration.[7]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation (like oxidation of the methionine residue) and also promote aggregation by increasing molecular motion and hydrophobic interactions.[10][13] It is crucial to store peptide solutions at recommended temperatures, typically -20°C or -80°C, and to avoid repeated freeze-thaw cycles which can also induce aggregation.[7]
-
Ionic Strength: The effect of salts on peptide aggregation can be complex. While salts can help screen electrostatic interactions and improve solubility for some peptides, high ionic strength can also promote aggregation by "salting out" effects.[4] The optimal ionic strength must often be determined empirically.
-
Mechanical Stress: Vigorous vortexing or shaking can introduce air-liquid interfaces that may denature the peptide and trigger aggregation.[14] Gentle mixing or swirling is preferred.
Q4: How should I properly dissolve and store lyophilized this compound?
Proper handling from the start is key to preventing aggregation.
-
Initial Solubilization: Before adding any buffer, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. To dissolve the peptide, it is often best practice to first use a small amount of an organic solvent like DMSO, especially for hydrophobic peptides, before diluting with an aqueous buffer.[7] However, always check if residual solvent is permissible in your downstream application.
-
Storage: For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C.[6] Once in solution, prepare single-use aliquots to minimize freeze-thaw cycles, which are known to accelerate aggregation. Store solution aliquots at -80°C for maximum stability.
Troubleshooting Guides
Problem: My this compound powder will not dissolve.
If you are having trouble dissolving your lyophilized this compound, follow this workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Problem: My this compound solution becomes cloudy over time.
This is delayed aggregation. Consider the following solutions:
-
Review pH: Ensure your buffer pH is at least 1-2 units away from the pI of ~7.5.
-
Lower Concentration: Your peptide may be too concentrated for the current buffer conditions. Try diluting your stock solution.
-
Add Stabilizing Excipients: The addition of certain chemicals can help prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.[7]
Table 1: Common Anti-Aggregation Additives
| Additive Category | Example(s) | Mechanism of Action | Typical Starting Concentration |
| Amino Acids | L-Arginine, Glycine | Can reduce non-specific hydrophobic and electrostatic interactions, acting as stabilizing agents.[15][16] | 50-250 mM |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol, Mannitol | Stabilize the native conformation of the peptide and increase solvent viscosity.[12][15][16] | 5-10% (w/v) for sugars; 10-50% (v/v) for polyols |
| Non-ionic Detergents | Tween® 20, Triton™ X-100 | Can prevent hydrophobic aggregation at low concentrations by disrupting protein-protein interactions.[7][14][16] | 0.01-0.1% (v/v) |
| Reducing Agents | DTT, TCEP | Prevents oxidation of the Methionine residue in this compound, which can be a trigger for aggregation.[16] | 1-5 mM |
Experimental Protocols & Visualizations
The Peptide Aggregation Pathway
Understanding the mechanism of aggregation can help in designing prevention strategies. The process typically begins with native monomers misfolding and then associating into soluble oligomers, which can then grow into larger, insoluble protofibrils and mature fibrils.
Caption: Simplified pathway of peptide aggregation.
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[4]
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffer at a pH you wish to test)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Preparation: Prepare the this compound solution at the desired final concentration in the assay buffer. Add ThT to a final concentration of 10-25 µM.
-
Incubation: Pipette the reaction mixture into the wells of the 96-well plate. To accelerate aggregation for testing purposes, incubation can be performed at 37°C with intermittent shaking.
-
Measurement: Monitor the fluorescence intensity over time using the plate reader. Measurements can be taken every 5-15 minutes for several hours or days.
-
Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation, indicating peptide aggregation.[4] This allows for the quantitative comparison of aggregation kinetics under different conditions (e.g., with and without stabilizing additives).
Screening for Effective Anti-Aggregation Additives
A systematic approach is necessary to identify the optimal conditions for preventing this compound aggregation. The following workflow can be used in conjunction with an aggregation monitoring assay like the ThT assay.
Caption: Experimental workflow for screening anti-aggregation additives.
References
- 1. This compound - Elabscience® [elabscience.com]
- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Reducing non-specific binding in WWamide-2 receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in WWamide-2 receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound receptor assay?
A1: Non-specific binding refers to the binding of the radiolabeled this compound ligand to components other than its specific receptor. This can include the assay plate, filters, or other proteins in the sample.[1][2] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity and density.
Q2: How is non-specific binding determined in a this compound assay?
A2: Non-specific binding is determined by measuring the amount of radioligand binding in the presence of a high concentration of a non-radiolabeled competitor that also binds to the this compound receptor. This "cold" ligand will displace the radiolabeled this compound from the specific binding sites, so any remaining bound radioactivity is considered non-specific.[1][3]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 20% of the total binding. If non-specific binding exceeds 50% of the total binding, it can be difficult to obtain high-quality, reliable data.
Q4: What are the primary causes of high non-specific binding in this compound receptor assays?
A4: High non-specific binding can arise from several factors, including suboptimal assay buffer conditions (pH, ionic strength), inadequate blocking, issues with the radioligand (degradation or aggregation), improper washing, and high affinity of the ligand for the filter material.[2][4]
Troubleshooting Guide
This guide addresses common issues of high non-specific binding in this compound receptor assays and provides systematic solutions.
Issue 1: High Background Across the Entire Assay
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. The pH can influence the charge of the peptide and receptor, affecting interactions.[4][5] Increasing the salt concentration (e.g., with NaCl) can reduce non-specific electrostatic interactions.[4][5] |
| Inadequate Blocking | Incorporate a blocking agent like Bovine Serum Albumin (BSA) into your assay buffer. BSA can block non-specific binding sites on the assay plate and membranes.[5][6] Start with a concentration of 0.1% to 1% (w/v) and optimize. For some systems, other blocking agents like casein or non-fat dry milk might be effective. |
| Hydrophobic Interactions | Add a non-ionic detergent, such as Tween-20 or Triton X-100, to the assay buffer. These detergents can disrupt hydrophobic interactions that contribute to non-specific binding.[4][6][7] A typical starting concentration is 0.05% to 0.1% (v/v). |
Issue 2: Inconsistent or Variable Non-Specific Binding
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Incubation Time and Temperature | Optimize incubation conditions to ensure specific binding reaches equilibrium without a concurrent increase in non-specific binding. Lowering the incubation temperature (e.g., 4°C) can reduce hydrophobic interactions, though this may require a longer incubation time.[6] Perform a time-course experiment to determine the optimal incubation period. |
| Poor Quality of Membrane Preparation | Ensure your membrane preparation is of high purity. Contaminating cytosolic proteins can contribute to non-specific binding.[6] Additional washing and centrifugation steps during membrane preparation may be necessary. Also, optimize the protein concentration used in the assay. |
| Radioligand Degradation or Aggregation | Use a fresh, high-quality radiolabeled this compound. Ensure proper storage and handling to prevent degradation. Aggregation can be assessed by techniques such as dynamic light scattering. |
Issue 3: High Binding to Assay Components (Filters, Plates)
Possible Causes & Solutions
| Cause | Solution |
| Filter Material | The type of filter can significantly impact non-specific binding. Test different filter materials (e.g., glass fiber, polyethyleneimine-treated) to find one with the lowest background for your assay. |
| Insufficient Washing | Optimize the washing procedure. Increase the number of washes or the volume of wash buffer.[7] Using a warmer wash buffer can also help reduce non-specific interactions. Ensure the wash is rapid to prevent dissociation of the specifically bound ligand. |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing this compound Receptor
-
Culture cells expressing the this compound receptor to approximately 80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.[6]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard method like the BCA assay.[2][6]
-
Store membrane preparations in aliquots at -80°C.
Protocol 2: Radioligand Binding Assay for this compound Receptor
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Assay Setup:
-
Total Binding: In assay tubes, add 50 µL of binding buffer, 50 µL of radiolabeled this compound at the desired concentration, and 100 µL of the membrane preparation (containing 20-50 µg of protein).
-
Non-Specific Binding: In a parallel set of tubes, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of radiolabeled this compound, and 100 µL of the membrane preparation.[2]
-
-
Incubation: Incubate the tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.[2]
-
For saturation binding experiments, plot specific binding against the concentration of the radiolabeled this compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Quantitative Data Summary
The following tables present hypothetical data from a this compound receptor binding assay to illustrate the effects of different troubleshooting strategies.
Table 1: Effect of Assay Buffer Additives on Non-Specific Binding
| Buffer Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| Standard Buffer | 15,200 | 8,100 | 7,100 | 53.3% |
| + 1% BSA | 14,800 | 4,300 | 10,500 | 29.1% |
| + 0.1% Tween-20 | 14,500 | 3,500 | 11,000 | 24.1% |
| + 1% BSA & 0.1% Tween-20 | 14,300 | 1,800 | 12,500 | 12.6% |
Table 2: Optimization of Incubation Time and Temperature
| Temperature (°C) | Incubation Time (min) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 37 | 60 | 16,500 | 9,800 | 6,700 | 59.4% |
| 25 (Room Temp) | 60 | 14,300 | 1,800 | 12,500 | 12.6% |
| 25 (Room Temp) | 120 | 14,400 | 2,500 | 11,900 | 17.4% |
| 4 | 120 | 13,800 | 1,200 | 12,600 | 8.7% |
| 4 | 240 | 13,900 | 1,300 | 12,600 | 9.4% |
Visualizations
Signaling Pathway
Caption: A generalized G-protein coupled receptor signaling pathway for the this compound receptor.
Experimental Workflow
Caption: Workflow for a this compound radioligand receptor binding assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting high non-specific binding.
References
Optimizing WWamide-2 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of WWamide-2 in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica.[1][2] It belongs to the Wamide superfamily of neuropeptides, which are known to play diverse roles in regulating life cycle transitions, metamorphic hormone signaling, and various aspects of digestive system function, including gut muscle contraction.[3][4][5] While direct functional studies on this compound are limited, a closely related peptide, WWamide-1, has been shown to have inhibitory effects on central neurons and modulatory effects on the muscular contractions of the gut and other tissues in molluscs.[1][2] This suggests that this compound is likely involved in neuromodulation and the regulation of muscle activity.
Q2: What is the likely signaling pathway for this compound?
The precise signaling pathway for this compound has not been definitively characterized. However, based on studies of other Wamide neuropeptides, it is highly probable that this compound acts through a G protein-coupled receptor (GPCR).[6][7] Research on Wamide myoinhibitory peptides in the marine annelid Platynereis dumerilii has revealed a dual signaling mechanism involving both a peptide-gated ion channel and a GPCR.[6][7] Therefore, it is plausible that this compound could signal through one or both of these receptor types.
Q3: What is a good starting concentration for this compound in my in vitro experiments?
There is currently no established effective concentration range specifically for this compound in the scientific literature. However, data from studies on related Wamide peptides can provide a valuable starting point. For instance, in the marine mollusk Aplysia californica, the EC50 values for the activation of APGWamide receptors by various Wamide peptides ranged from the nanomolar (nM) to the low micromolar (µM) range.[8] Therefore, a concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments with this compound.
Q4: How should I prepare and store this compound stock solutions?
As with most peptides, proper handling and storage are crucial for maintaining the bioactivity of this compound. It is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in your assay buffer. For initial solubilization, sterile, nuclease-free water or a buffer at a neutral pH is a good starting point. If solubility is an issue, the use of a small amount of an organic solvent like DMSO may be necessary. Store lyophilized this compound at -20°C or -80°C. Once reconstituted, it is best to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No observable effect of this compound in the assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted this compound. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Cell Type or Receptor Expression | Verify that the cell line or primary cells used in your assay express the putative receptor for this compound. If the receptor is unknown, consider using cells known to be responsive to other neuropeptides, such as primary neuronal or muscle cell cultures from relevant species. |
| Assay Sensitivity | Confirm that your assay is sensitive enough to detect the expected biological response. Optimize assay parameters such as incubation time, temperature, and detection method. |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Visually inspect the this compound solution for any precipitates. If aggregation is suspected, try different solubilization methods, such as using a different buffer or a small amount of a compatible organic solvent. |
| Non-specific Binding | Include appropriate controls in your experiment, such as a vehicle control (the solvent used to dissolve this compound) and a negative control peptide with a scrambled sequence. |
| Cell Culture Variability | Ensure consistent cell seeding density, passage number, and culture conditions to minimize variability between experiments. |
Quantitative Data Summary
As specific quantitative data for this compound is not yet available in the literature, the following table provides a reference based on a closely related Wamide neuropeptide, APGWamide, from a study in Aplysia californica.[8] This data can be used as a guide for designing initial concentration ranges for this compound experiments.
| Ligand (Wamide Peptide) | Receptor | EC50 (nM) |
| APGWamide | APGWa-R1 | 45 |
| APGWamide | APGWa-R2 | 2100 |
| APGWamide | APGWa-R3 | 2600 |
| MIP1 | APGWa-R1 | 2800 |
| MIP4 | APGWa-R1 | 22000 |
| MIP7 | APGWa-R1 | 10000 |
| MIP8 | APGWa-R1 | 15000 |
Experimental Protocols
Protocol 1: General Method for In Vitro Bioassay of this compound on Muscle Tissue
This protocol is a general guideline for assessing the effect of this compound on muscle contraction in an isolated tissue bath setup.
-
Tissue Preparation:
-
Dissect the target muscle tissue (e.g., gut, penis retractor muscle) from the experimental animal (e-g., Achatina fulica) in a physiological saline solution.
-
Mount the muscle strip in an organ bath containing the physiological saline, maintained at a constant temperature and continuously aerated.
-
Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the muscle tissue to equilibrate in the organ bath for at least 60 minutes, with regular changes of the saline solution, until a stable baseline tension is achieved.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Record the changes in muscle tension for a defined period after each addition.
-
-
Data Analysis:
-
Measure the amplitude and frequency of muscle contractions before and after the application of this compound.
-
Express the response as a percentage of the maximal contraction induced by a reference substance (e.g., acetylcholine or high potassium solution).
-
Construct a dose-response curve to determine the EC50 value of this compound.
-
Protocol 2: General Method for In Vitro Bioassay of this compound on Neuronal Cells
This protocol provides a general framework for studying the effects of this compound on primary neuronal cultures.
-
Cell Culture:
-
Isolate primary neurons from the desired tissue (e.g., ganglia of Achatina fulica) and culture them on a suitable substrate (e.g., poly-L-lysine coated plates) in an appropriate culture medium.
-
Allow the neurons to adhere and extend neurites for a few days before the experiment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and dilute it in the culture medium to the desired final concentrations.
-
Replace the existing culture medium with the medium containing this compound or a vehicle control.
-
Incubate the cells for the desired duration (e.g., from minutes to hours).
-
-
Endpoint Measurement:
-
Assess the effect of this compound on neuronal activity using techniques such as:
-
Calcium Imaging: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon this compound application.
-
Electrophysiology: Use patch-clamp or microelectrode array (MEA) techniques to record changes in membrane potential, firing rate, or synaptic activity.
-
Immunocytochemistry: Fix the cells after treatment and stain for markers of neuronal activation or signaling pathway components (e.g., phosphorylated kinases).
-
-
-
Data Analysis:
-
Quantify the changes in the measured parameters in response to different concentrations of this compound compared to the control group.
-
Visualizations
Caption: Hypothesized signaling pathways of this compound.
Caption: General experimental workflow for this compound in vitro studies.
Caption: Troubleshooting flowchart for lack of this compound effect.
References
- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Dual signaling of Wamide myoinhibitory peptides through a peptide-gated channel and a GPCR in Platynereis - University of Exeter - Figshare [ore.exeter.ac.uk]
- 8. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in WWamide-2 Calcium Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WWamide-2 in calcium imaging experiments. Our goal is to help you overcome common challenges and improve the signal-to-noise ratio (SNR) of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on intracellular calcium?
A1: this compound belongs to the Wamide superfamily of neuropeptides, which are known to be involved in a variety of physiological processes.[1][2] These peptides typically act as ligands for G-protein coupled receptors (GPCRs).[1][3] The specific receptor for this compound and its downstream signaling pathway are subjects of ongoing research. However, based on the signaling of related neuropeptides, this compound is anticipated to modulate intracellular calcium levels.[4][5] This can occur through G-protein pathways that lead to either an increase or a decrease in cytosolic calcium concentration. The exact response will depend on the specific G-protein alpha subunit (e.g., Gαq/11, Gαi/o, or Gαs) to which the this compound receptor couples in your experimental system.
Q2: Which type of calcium indicator is best for studying this compound signaling?
A2: The choice of calcium indicator depends on your specific experimental needs, including the expected magnitude and kinetics of the calcium signal, as well as the instrumentation available.
-
Chemical Dyes (e.g., Fura-2, Fluo-4): These are small molecules that can be loaded into cells and exhibit a change in fluorescence upon binding calcium. Ratiometric dyes like Fura-2 are often preferred as the ratio of fluorescence at two different excitation or emission wavelengths is less sensitive to variations in dye concentration, illumination intensity, and cell thickness.[6] Non-ratiometric dyes like Fluo-4 offer a large dynamic range and are suitable for high-throughput screening.
-
Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP): These are fluorescent proteins that can be genetically targeted to specific cell types or subcellular compartments. They are ideal for long-term imaging studies and for investigating calcium dynamics in specific neuronal populations.
For initial characterization of this compound responses, a ratiometric chemical dye like Fura-2 can provide robust and quantifiable data. For studies in specific cell populations within a mixed culture or in vivo, a GECI would be more appropriate.
Q3: What are the common sources of noise in calcium imaging experiments?
A3: Noise in calcium imaging can originate from several sources, broadly categorized as biological, optical, and electronic noise.
-
Biological Noise: This includes autofluorescence from cellular components (e.g., NADH, flavins) and spontaneous fluctuations in intracellular calcium levels that are not related to the stimulus.
-
Optical Noise (Photon Shot Noise): This is a fundamental property of light and is due to the random arrival of photons at the detector. It is more pronounced at low light levels.
-
Electronic Noise: This is generated by the various electronic components of the microscope and camera, including read noise and dark current.
Minimizing these noise sources is critical for achieving a high signal-to-noise ratio.
Troubleshooting Guides
Problem 1: Low or No Signal Upon this compound Application
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive this compound Peptide | - Ensure the peptide is properly stored (lyophilized at -20°C or -80°C) and freshly reconstituted in a suitable solvent according to the manufacturer's instructions.- Test a new batch or lot of the peptide. |
| Receptor Not Expressed or Non-functional | - If using a recombinant system (e.g., HEK293 cells), verify the expression of the putative this compound receptor via qPCR, Western blot, or immunocytochemistry.- For endogenous systems, confirm that the cells are known to express the receptor of interest.- The receptor may be desensitized. Consider serum-starving the cells for several hours before the experiment.[7] |
| Incorrect G-Protein Coupling | - The cell line used may not have the appropriate G-protein to couple to the this compound receptor and elicit a calcium response. Consider co-expressing a promiscuous G-protein like Gα16 if a Gq-coupled pathway is expected.[7] |
| Suboptimal Calcium Indicator Loading | - Optimize the concentration of the calcium indicator and the loading time and temperature. For AM-ester dyes, ensure the use of a non-ionic surfactant like Pluronic F-127 to aid in solubilization.- Verify successful loading by imaging the cells before and after loading. |
| Inappropriate Assay Buffer | - Ensure the assay buffer contains an appropriate concentration of extracellular calcium (typically 1-2 mM) if an influx of external calcium is expected.- For some cell types, the inclusion of probenecid in the buffer can prevent the active transport of the dye out of the cells.[8] |
Problem 2: High Background or Low Signal-to-Noise Ratio (SNR)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Autofluorescence | - Use a culture medium without phenol red and other fluorescent components during imaging.- Excite the fluorophore at its peak wavelength and collect emission over a narrow bandpass to minimize bleed-through from autofluorescent species.- Consider using red-shifted calcium indicators, as cellular autofluorescence is typically lower in the red part of the spectrum. |
| Phototoxicity and Photobleaching | - Reduce the excitation light intensity to the minimum level required for a detectable signal.- Decrease the exposure time and/or the frequency of image acquisition.- Use an anti-fade reagent in the imaging medium for fixed-cell imaging. |
| Suboptimal Microscope Settings | - Optimize the gain and offset of the camera to maximize the dynamic range without saturating the detector.- For confocal microscopy, adjust the pinhole size to balance confocality and signal intensity. A slightly larger pinhole can increase the signal at the expense of some optical sectioning. |
| Data Analysis Issues | - Implement proper background subtraction. Select a region of interest (ROI) in the image that does not contain any cells and subtract the average intensity of this ROI from the entire image.- For time-series data, consider applying a rolling average or a median filter to reduce high-frequency noise. |
Experimental Protocols
General Protocol for Fura-2 AM Calcium Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a loading buffer containing your chosen calcium indicator (e.g., 1-5 µM Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with or without probenecid.
-
Aspirate the culture medium and wash the cells once with the physiological salt solution.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[6][8]
-
-
Washing: Aspirate the loading buffer and wash the cells 2-3 times with the physiological salt solution to remove extracellular dye.
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Establish a baseline recording for a few minutes.
-
Apply this compound at the desired concentration.
-
Continue recording to capture the cellular response.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point. This ratio is proportional to the intracellular calcium concentration.
Visualizations
Diagrams
Caption: Potential GPCR signaling pathways for this compound.
Caption: Troubleshooting workflow for low SNR.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide-mediated calcium signaling in the suprachiasmatic nucleus network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low antibody affinity in WWamide-2 western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with low antibody affinity during WWamide-2 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands or only very faint bands for this compound?
A weak or absent signal in a western blot can stem from several factors, including suboptimal antibody concentrations, insufficient antigen loading, or issues with the blotting procedure itself.[1][2][3] Specifically for a peptide antibody like anti-WWamide-2, the epitope may be masked or the antibody may have a low affinity for the denatured protein.[4][5]
Q2: How can I determine the optimal concentration for my this compound primary antibody?
Every antibody-antigen pair is unique, making optimization of antibody concentration a critical step.[1][6][7] A technique called antibody titration, which involves testing a range of antibody dilutions while keeping other parameters constant, is recommended.[7] If the supplier suggests a 1:1000 dilution, you could test a series of dilutions such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000 to find the optimal concentration for your specific experimental conditions.[7][8] A dot blot can be a quicker and more material-sparing method to determine the best antibody concentration.[1][6][9]
Q3: What are the best blocking conditions to improve the signal for a low-affinity antibody?
Blocking is crucial for preventing non-specific antibody binding, which can cause high background and obscure a weak signal.[10] However, over-blocking can also mask the antigen and reduce the signal.[2][11] It's important to optimize blocking conditions by adjusting the concentration of the blocking agent, the incubation time, and temperature. For low abundance proteins, reducing the concentration of the blocking agent (e.g., from 5% to 1% BSA or non-fat milk) may be necessary.[9]
Q4: Could my sample preparation protocol be the reason for the low this compound signal?
Yes, sample preparation is a critical step. To maximize the chances of detecting a low-abundance protein like this compound, it's important to use a lysis buffer that efficiently extracts the protein.[9][12] Using as little lysis buffer as possible can help to concentrate the sample.[9] However, ensure enough buffer is used for complete lysis.[9] The amount of total protein loaded onto the gel should also be optimized; too little protein will result in a weak signal.[3][4]
Q5: How can I be sure that the faint band I'm seeing is specific to this compound?
To confirm the specificity of your antibody, you can use a blocking peptide. Pre-incubating the antibody with the this compound peptide should prevent it from binding to the target protein on the membrane, leading to the disappearance of the specific band. You can also run a negative control, such as a cell line or tissue known not to express this compound, to see if the antibody binds non-specifically to other proteins.
Troubleshooting Guides
Problem: No Signal or Very Weak Signal
If you are observing no bands or very faint bands on your this compound western blot, follow this troubleshooting guide.
dot
Caption: Troubleshooting workflow for low or no signal in Western blots.
Detailed Steps:
-
Verify Positive Control: First, check if a positive control for this compound is visible. If the positive control is also absent or weak, the issue may lie with the overall protocol rather than the specific sample.
-
Check Protein Transfer: Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[13] This will confirm if the proteins have successfully transferred from the gel to the membrane. If the transfer is inefficient, optimize the transfer time, voltage, and buffer composition.[3][4] For small proteins like this compound, a smaller pore size membrane (0.2 µm) may be beneficial.[11][14]
-
Optimize Antibody Concentrations: The concentrations of both the primary and secondary antibodies are critical.[1] Titrate both antibodies to find the optimal dilution that provides the strongest signal with the lowest background.[7][8]
-
Optimize Blocking: Insufficient blocking can lead to high background, while excessive blocking can mask the epitope.[11] Try varying the blocking time (e.g., 1 hour at room temperature vs. overnight at 4°C) and the concentration of the blocking agent.
-
Consider a Different Blocking Agent: Some antibodies perform better with a specific blocking agent.[7][15] If you are using non-fat dry milk, try switching to bovine serum albumin (BSA) or vice versa.[7]
-
Increase Protein Load: If possible, increase the amount of total protein loaded in each well.[3][4] However, be aware that overloading can lead to streaky bands and high background.[7][16]
-
Antigen Retrieval: For some antibodies, especially those raised against synthetic peptides, the target epitope might be masked after SDS-PAGE and transfer. An antigen retrieval step, such as incubating the membrane in a heated citrate buffer, can help to unmask the epitope and enhance the signal.[17][18][19]
Data Presentation
Table 1: Example of Primary Antibody Titration
| Dilution | Signal Intensity (Arbitrary Units) | Background | Signal-to-Noise Ratio |
| 1:250 | 1500 | High | 2.5 |
| 1:500 | 1200 | Moderate | 4.8 |
| 1:1000 | 950 | Low | 9.5 |
| 1:2000 | 400 | Very Low | 8.0 |
| 1:4000 | 150 | Very Low | 3.0 |
This table illustrates how to determine the optimal antibody dilution by comparing signal intensity to background noise.
Table 2: Comparison of Blocking Buffers
| Blocking Buffer | Signal Intensity (Arbitrary Units) | Background | Signal-to-Noise Ratio |
| 5% Non-Fat Milk in TBST | 800 | Moderate | 3.2 |
| 5% BSA in TBST | 950 | Low | 9.5 |
| 3% BSA in TBST | 1100 | Moderate | 4.4 |
| 1% BSA in TBST | 1300 | High | 2.6 |
This table shows a comparison of different blocking buffers to identify the one that yields the best signal-to-noise ratio.
Experimental Protocols
Dot Blot Protocol for Antibody Optimization
This protocol is a quick method to determine the optimal concentrations of primary and secondary antibodies.[1][6]
-
Prepare Antigen Dilutions: Prepare a series of dilutions of your protein sample (lysate) in TBS or PBS.[1]
-
Spot onto Membrane: Cut a strip of nitrocellulose membrane and use a pencil to mark where you will spot your samples.[6][20] Carefully spot 1-2 µL of each protein dilution onto the membrane. Allow the spots to dry completely.[6]
-
Blocking: Block the membrane in your chosen blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Cut the membrane into smaller strips, with each strip containing the full range of protein dilutions. Incubate each strip in a different dilution of the primary antibody for 1 hour at room temperature.[1][8]
-
Washing: Wash the strips four times for 5 minutes each with a large volume of wash buffer (e.g., TBST).[1][8]
-
Secondary Antibody Incubation: Incubate the strips in the desired dilution of the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the strips with a chemiluminescent substrate and visualize the signal.[6] The optimal antibody concentrations will produce strong signals on the protein spots with minimal background on the membrane.[6]
dot
Caption: Workflow for antibody optimization using a dot blot assay.
Heat-Induced Antigen Retrieval for Western Blots
This protocol can be used to enhance the signal of antibodies that have difficulty binding their epitope after protein denaturation and transfer.[17][18]
-
Perform Western Blot Transfer: Complete the protein transfer from the gel to the membrane as per your standard protocol.
-
Prepare Antigen Retrieval Buffer: Prepare a 10 mM citrate buffer (pH 6.0).[21]
-
Heating: Place the membrane in a container with the citrate buffer and heat it to 95-100°C for 10-20 minutes.[19] A microwave or water bath can be used for heating.
-
Cooling: Allow the membrane to cool down in the buffer for 20 minutes at room temperature.
-
Proceed with Blocking: After cooling, proceed with the blocking step and the rest of your standard western blot protocol.
Signaling Pathway Context
While the specific signaling pathway for this compound may vary depending on the organism and cell type, this diagram illustrates a hypothetical pathway to provide context for its potential role as a signaling peptide.
dot
Caption: Hypothetical signaling pathway involving the this compound peptide.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. genscript.com [genscript.com]
- 6. bosterbio.com [bosterbio.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. Antigen retrieval by citrate solution improves western blot signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. promegaconnections.com [promegaconnections.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Best practices for long-term storage of WWamide-2 peptides
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of WWamide-2 peptides. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptides should be stored at -20°C or lower, with -80°C being preferable for maximum stability.[1][2][3] Storing lyophilized peptides at these low temperatures significantly slows down degradation processes.[2][4] For short-term storage of a few weeks to months, 4°C is acceptable.[3]
Q2: How should I store this compound peptide after reconstitution?
Once reconstituted, this compound peptide solutions are more susceptible to degradation. For optimal stability, reconstituted peptides should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1][2] It is crucial to avoid repeated freeze-thaw cycles, as this can damage the peptide structure.[1][5] For short-term use, reconstituted peptides can be stored at 2-8°C for a few days, but freezing is recommended for longer periods.[5]
Q3: What are the main factors that can cause this compound peptide degradation during storage?
Several factors can contribute to the degradation of this compound peptides:
-
Temperature: Elevated temperatures accelerate chemical degradation pathways.[6]
-
Moisture: Lyophilized peptides are hygroscopic, and the presence of moisture can lead to hydrolysis of peptide bonds.[2][5]
-
Oxygen: The amino acid sequence of this compound (Trp-Arg-Glu-Met-Ser-Val-Trp-NH2) contains methionine (Met) and tryptophan (Trp), which are susceptible to oxidation.[5] Exposure to air should be minimized.
-
Light: Peptides, especially those containing tryptophan, can be sensitive to light and should be stored in the dark or in amber vials.[2]
-
pH: The pH of the solution can significantly impact peptide stability.[2]
-
Microbial Contamination: Using non-sterile solvents or improper handling can introduce microbes that degrade the peptide.[6]
Q4: How can I tell if my this compound peptide has degraded?
Visual signs of degradation can include changes in color, clarity (for reconstituted peptides), or the appearance of the lyophilized powder. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[7] These techniques can separate and identify degradation products, providing a quantitative measure of peptide purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving lyophilized peptide | - Peptide has aggregated. - Incorrect solvent is being used. | - Gently vortex or sonicate the vial. - Use a small amount of a different solvent like DMSO or acetonitrile to initially dissolve the peptide, then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Precipitation observed in reconstituted peptide solution after thawing | - Peptide concentration is too high for the buffer. - The pH of the buffer is close to the isoelectric point of the peptide. - Freeze-thaw cycles have caused aggregation. | - Dilute the peptide solution to a lower concentration. - Adjust the pH of the buffer. - Prepare single-use aliquots to avoid repeated freezing and thawing.[1] |
| Inconsistent experimental results | - Peptide has degraded due to improper storage. - Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | - Verify peptide integrity using HPLC-MS. - Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5] - Re-quantify the peptide concentration using a suitable method. |
| Loss of biological activity | - Oxidation of methionine or tryptophan residues. - Deamidation or hydrolysis of the peptide backbone. | - Purge the vial with an inert gas like argon or nitrogen before sealing for storage.[5][6] - Ensure the storage buffer has a pH that minimizes degradation. For many peptides, a slightly acidic pH (around 5-6) is optimal. - Store at -80°C for long-term preservation of activity. |
Quantitative Data on Peptide Stability
| Stress Condition | Typical Parameters | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48 hours | Cleavage of peptide bonds, particularly at Asp-Pro sequences (not present in this compound). |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48 hours | Deamidation of the C-terminal amide, racemization of amino acids. |
| Oxidation | 3% H₂O₂, room temperature, 24 hours | Oxidation of Methionine to methionine sulfoxide and Tryptophan to various oxidation products. |
| Thermal Stress | 70°C, 48-72 hours | Aggregation, deamidation, oxidation. |
| Photostability | Exposed to UV light (e.g., 254 nm) | Degradation of Tryptophan residues. |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC-MS
This protocol outlines a general procedure for monitoring the stability of this compound over time.
1. Sample Preparation and Storage: a. Reconstitute lyophilized this compound in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL). b. Aliquot the stock solution into multiple sterile, low-protein-binding microcentrifuge tubes. c. Store the aliquots at the desired long-term storage temperatures (e.g., 4°C, -20°C, and -80°C). d. Designate a set of aliquots for each time point (e.g., 0, 1, 3, 6, 12 months).
2. HPLC-MS Analysis: a. At each time point, retrieve one aliquot from each storage temperature. b. Allow the samples to thaw completely at room temperature. c. Centrifuge the tubes briefly to collect the solution at the bottom. d. Dilute the samples to an appropriate concentration for HPLC-MS analysis (e.g., 100 µg/mL) with the mobile phase A. e. Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. f. HPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL. g. MS Conditions (Example):
- Ionization Mode: Positive ESI.
- Scan Range: m/z 200-1500.
- Data Acquisition: Full scan mode to detect the parent peptide and potential degradation products. Tandem MS (MS/MS) can be used to identify the structure of any new peaks.
3. Data Analysis: a. Integrate the peak area of the intact this compound peptide at each time point. b. Calculate the percentage of remaining intact peptide relative to the initial time point (time 0). c. Identify and quantify any new peaks corresponding to degradation products.
Visualizations
This compound Degradation Workflow
Caption: Workflow for assessing this compound peptide stability.
Representative Neuropeptide Signaling Pathway
Caption: A generalized G-protein coupled receptor signaling pathway for neuropeptides like this compound.
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 6. Stability of Nanopeptides: Structure and Molecular Exchange of Self-assembled Peptide Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: WWamide-2 Stability in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of WWamide-2 in tissue samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a neuropeptide with the amino acid sequence Trp-Arg-Glu-Met-Ser-Val-Trp-NH2[1][2][3]. It belongs to the Wamide superfamily of neuropeptides and has been shown to have neuromodulatory effects, particularly on muscle contraction[4][5]. Like other peptides, this compound is susceptible to degradation by proteases present in tissue samples. This degradation can lead to inaccurate quantification and misinterpretation of its physiological roles.
Q2: What are the likely enzymatic degradation pathways for this compound?
A2: While specific proteases that degrade this compound have not been extensively documented, its amino acid sequence suggests potential cleavage sites for several classes of proteases:
-
Trypsin-like proteases: The presence of Arginine (R) makes it susceptible to cleavage at the carboxyl side of this residue.
-
Chymotrypsin-like proteases: The Tryptophan (W) residues at both the N- and C-termini are potential sites for cleavage by chymotrypsin-like enzymes[6].
-
Metalloproteinases: The presence of Methionine (M) can be a target for some metalloproteinases.
-
Aminopeptidases and Carboxypeptidases: These exopeptidases can cleave the terminal amino acids.
Q3: What is the single most critical step to prevent this compound degradation?
A3: The most critical step is the immediate and rapid inactivation of endogenous proteases upon tissue collection. This is typically achieved by flash-freezing the tissue in liquid nitrogen and maintaining a low temperature throughout the homogenization and extraction process[7].
Q4: Can repeated freeze-thaw cycles affect the stability of my tissue samples and this compound?
A4: Yes, repeated freeze-thaw cycles should be avoided. These cycles can cause the release of lysosomal enzymes, which are highly active and can lead to significant degradation of peptides like this compound[8]. It is recommended to aliquot tissue homogenates into single-use volumes before freezing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable this compound in the sample. | Inefficient protease inhibition. | Ensure the protease inhibitor cocktail is fresh, used at the recommended concentration, and contains inhibitors for serine, cysteine, and metalloproteinases. Consider adding specific inhibitors if a particular protease class is suspected to be highly active in your tissue type. |
| High protease activity in the specific tissue type. | Some tissues, like the small intestine and pancreas, have inherently high protease activity[9]. Increase the concentration of the protease inhibitor cocktail or use a specialized inhibitor formulation for high-activity tissues. | |
| Suboptimal tissue collection and handling. | Immediately flash-freeze tissue in liquid nitrogen after collection. All subsequent steps should be performed on ice or at 4°C to minimize enzymatic activity[7]. | |
| Inconsistent this compound levels between replicate samples. | Non-uniform homogenization. | Ensure the tissue is thoroughly and consistently homogenized to allow for uniform access of the protease inhibitors to the entire sample. Bead beating or ultrasonic homogenization on ice are effective methods[9][10]. |
| Variable time between tissue collection and processing. | Standardize the time from tissue collection to homogenization and extraction for all samples to ensure consistency. | |
| Adsorption of the peptide to sample tubes. | Use low-protein-binding polypropylene tubes to minimize non-specific binding of this compound to the tube surface[11]. | |
| Evidence of this compound degradation fragments in mass spectrometry analysis. | Incomplete protease inactivation during homogenization. | Homogenize the tissue directly in a lysis buffer containing a potent protease inhibitor cocktail. Ensure the buffer volume is sufficient for the amount of tissue[9][12]. |
| Protease activity during sample cleanup/extraction. | Perform all purification steps, such as solid-phase extraction (SPE), at low temperatures. Ensure that any buffers used during cleanup also contain protease inhibitors if there is a delay in processing. |
Experimental Protocols
Protocol 1: Tissue Collection and Homogenization for this compound Preservation
-
Tissue Collection: Immediately upon dissection, flash-freeze the tissue sample in liquid nitrogen. Store at -80°C until further processing.
-
Preparation: On the day of homogenization, keep the tissue on dry ice. Prepare a homogenization buffer (e.g., T-PER Tissue Protein Extraction Reagent) and chill it on ice. Add a broad-spectrum protease inhibitor cocktail to the buffer immediately before use[9]. A common recommendation is one tablet of complete Mini Protease Inhibitor Cocktail per 10 ml of buffer[9].
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass tube homogenizer or a bead beater tube.
-
Add the appropriate volume of ice-cold homogenization buffer containing protease inhibitors (e.g., 20 ml of buffer per 1 gram of tissue)[9].
-
Homogenize the tissue on ice until no visible chunks remain. For bead beaters, use short bursts of homogenization with cooling periods in between to prevent sample heating[10].
-
For tougher tissues, sonication on ice can be performed in short pulses following initial homogenization[13].
-
-
Clarification: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris[9].
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and peptides and place it in a fresh, pre-chilled, low-protein-binding tube.
-
Storage: For immediate analysis, keep the supernatant on ice. For long-term storage, aliquot the supernatant into single-use volumes and store at -80°C.
Protocol 2: Recommended Protease Inhibitor Cocktail Composition
For effective inhibition of a broad range of proteases that could potentially degrade this compound, a cocktail containing the following inhibitors is recommended. Commercial cocktails are available and are often the most convenient option.
| Inhibitor Class | Example Inhibitor | Target Proteases |
| Serine Proteases | AEBSF, Aprotinin, Leupeptin, PMSF | Trypsin, Chymotrypsin, Elastase |
| Cysteine Proteases | E-64, Leupeptin | Papain, Cathepsins |
| Aspartic Proteases | Pepstatin A | Pepsin, Cathepsin D |
| Metalloproteinases | EDTA, EGTA, 1,10-Phenanthroline | Aminopeptidases, Carboxypeptidases |
Visualizations
Caption: Workflow for preserving this compound in tissue samples.
Caption: A logical guide to troubleshooting low this compound recovery.
Caption: Potential enzymatic degradation pathways of this compound.
References
- 1. This compound - Elabscience® [elabscience.com]
- 2. qyaobio.com [qyaobio.com]
- 3. This compound Peptide - Novatein Biosciences [novateinbio.com]
- 4. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans [frontiersin.org]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. MOLNOVA | this compound [molnova.com]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intramembrane-cleaving Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 12. Identification of novel human USP2 inhibitor and its putative role in treatment of COVID-19 by inhibiting SARS-CoV-2 papain-like (PLpro) protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WWamide-2 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing functional assays with the neuropeptide WWamide-2. The information is tailored for scientists and drug development professionals working to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mode of action?
A1: this compound is a neuropeptide belonging to the Wamide superfamily.[1][2] These peptides are known to have diverse biological functions in invertebrates, including the regulation of muscle contraction, life cycle transitions, and digestive processes.[1][3] WWamides primarily exert their effects by activating G-protein coupled receptors (GPCRs).[3][4] Therefore, functional assays for this compound should focus on detecting GPCR activation and downstream signaling events.
Q2: Which signaling pathway is likely activated by this compound?
A2: The specific GPCR and downstream signaling pathway for this compound have not been fully elucidated across all species. However, neuropeptide GPCRs commonly couple to Gq, Gs, or Gi proteins.
-
Gq coupling leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]).
-
Gs coupling stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).
-
Gi coupling inhibits adenylyl cyclase, causing a decrease in cAMP levels.
It is recommended to initially test for both calcium mobilization and cAMP modulation to determine the primary signaling pathway in your experimental system.
Q3: What are the most common functional assays for studying this compound activity?
A3: Based on the likely GPCR-mediated mechanism of action, the following assays are recommended:
-
Calcium Mobilization Assays: These are widely used for deorphanizing neuropeptide GPCRs and are particularly useful if the receptor couples to Gq.[4] These assays use fluorescent calcium indicators to measure changes in intracellular calcium levels upon peptide stimulation.
-
cAMP Assays: These assays measure the accumulation (for Gs-coupled receptors) or inhibition (for Gi-coupled receptors) of cyclic AMP. Various formats are available, including HTRF, FRET, and ELISA-based methods.
-
[35S]GTPγS Binding Assays: This is a membrane-based assay that directly measures the activation of G-proteins by the receptor upon ligand binding.
Q4: Which cell lines are suitable for expressing a putative this compound receptor?
A4: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of GPCRs.[4] They are easy to culture and transfect and generally have low endogenous expression of many GPCRs, providing a clean background for studying the receptor of interest.
Troubleshooting Guide
Issue 1: No response or very weak signal upon this compound application.
| Potential Cause | Troubleshooting Step | Recommended Buffer/Reagent Adjustment |
| Suboptimal Buffer Composition | Ensure the assay buffer maintains physiological pH and ionic strength. Include components to maintain peptide integrity and receptor function. | Use a HEPES-buffered saline (HBS) or similar physiological buffer. Consider adding a small amount of BSA (e.g., 0.1%) to prevent the peptide from sticking to plasticware. For some GPCRs, divalent cations like MgCl2 and CaCl2 are crucial for activity.[4] |
| Peptide Degradation | Peptides can be susceptible to degradation by proteases present in the cell culture or on glassware. | Prepare fresh dilutions of this compound for each experiment. Include protease inhibitors in your assay buffer, especially when working with cell lysates or membrane preparations. |
| Incorrect Receptor-G Protein Coupling | The expressed receptor may not efficiently couple to the endogenous G-proteins in the host cell line. | Co-express a promiscuous G-protein subunit, such as Gα16, which can couple to a wide range of GPCRs and reliably elicit a calcium signal.[4] |
| Low Receptor Expression or Trafficking Issues | The receptor may not be expressed at high enough levels on the cell surface. | Optimize transfection conditions (e.g., DNA-to-reagent ratio). Use a cell line with better expression characteristics. Confirm cell surface expression using techniques like immunofluorescence or flow cytometry if an antibody is available. |
| Inappropriate Assay Endpoint | The chosen assay (e.g., calcium) may not be the correct one for the receptor's primary signaling pathway. | Test for other second messengers, such as cAMP (both accumulation and inhibition). |
| Cell Health and Density | Unhealthy or improperly seeded cells can lead to poor assay performance. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell density per well, as too few or too many cells can negatively impact the assay window. |
Issue 2: High background signal or basal activity.
| Potential Cause | Troubleshooting Step | Recommended Buffer/Reagent Adjustment |
| Constitutive Receptor Activity | The receptor may be active even in the absence of the ligand. | Reduce the number of cells seeded per well. Lower the expression level of the receptor by reducing the amount of transfected DNA. |
| Endogenous Receptor Activation | The host cell line may express an endogenous receptor that is activated by components in the assay buffer or serum. | Use a serum-free medium for the assay. Ensure all buffer components are of high purity. |
| Assay Reagent Instability | Fluorescent dyes or other detection reagents may be unstable or improperly prepared. | Prepare fresh assay reagents for each experiment. Protect fluorescent dyes from light. Ensure proper storage conditions are maintained. |
| High Basal cAMP Levels | For cAMP inhibition assays, high basal levels can mask the inhibitory effect of this compound. | Stimulate adenylyl cyclase with a low concentration of forskolin to generate a consistent, elevated cAMP level before adding the peptide. |
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Seeding: Seed HEK293 or CHO cells transiently or stably expressing the putative this compound receptor into a 96-well, black-walled, clear-bottom plate at an optimized density. Allow cells to adhere overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium-6) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 30-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Add the this compound dilutions to the wells and continuously measure the fluorescence intensity for 1-3 minutes to detect the calcium transient.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration to determine the EC50.
cAMP Assay Protocol (HTRF)
-
Cell Stimulation: Seed cells expressing the putative this compound receptor in a 96-well or 384-well plate. On the day of the experiment, replace the culture medium with a stimulation buffer. For Gi-coupled receptors, add a phosphodiesterase (PDE) inhibitor like IBMX along with a sub-maximal concentration of forskolin. For Gs-coupled receptors, add only the PDE inhibitor. Add serial dilutions of this compound and incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate) according to the manufacturer's protocol.
-
Signal Measurement: Incubate for 60 minutes at room temperature in the dark. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 or IC50.
Visualizations
Caption: Putative signaling pathways for the this compound GPCR.
Caption: Troubleshooting workflow for a low signal in this compound assays.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuropeptide GPCRs in C. elegans [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of WWamide-1 and WWamide-2
A comprehensive guide for researchers on the distinct physiological roles of two closely related neuropeptides, WWamide-1 and WWamide-2, originally isolated from the ganglia of the African giant snail, Achatina fulica. This document provides a comparative overview of their known biological functions, supported by available experimental data, detailed methodologies, and visual representations of associated signaling pathways and workflows.
Introduction
WWamide-1 and this compound are members of the Wamide family of neuropeptides, characterized by a tryptophan (W) residue at both the N- and C-termini.[1] First identified in the mollusc Achatina fulica, these peptides have been shown to possess neuromodulatory activities, influencing both central nervous system activity and peripheral muscle contractility.[1][2] While structurally similar, subtle differences in their amino acid sequences suggest distinct biological roles and potencies. This guide aims to delineate these differences by comparing their known biological activities, providing researchers with a consolidated resource for future investigations and potential therapeutic applications.
Comparative Biological Activities
Initial studies have focused primarily on the physiological effects of WWamide-1, revealing its dual role as an inhibitory neurotransmitter in the central nervous system and a modulator of muscle contraction in peripheral tissues.[1][2] While direct comparative studies with this compound are limited, the available data allows for a preliminary assessment of their differential activities.
Neuronal Activity
WWamide-1 has been demonstrated to exhibit inhibitory effects on specific central neurons in Achatina fulica.[1] Application of WWamide-1 to the dorsal right cerebral distinct neuron (d-RCDN) resulted in a dose-dependent inhibition of spontaneous neuronal firing.
Muscle Contraction
The modulatory effects of WWamides on muscle tissue are more complex, exhibiting both inhibitory and potentiating actions depending on the specific muscle and the physiological context.[1][3]
Inhibition of Phasic Contractions: In the anterior byssus retractor muscle (ABRM) of the mussel, Mytilus edulis, both WWamide-1 and this compound have been shown to inhibit phasic contractions induced by repetitive electrical stimulation.[2]
Potentiation of Tetanic Contractions: Conversely, on the penis retractor and radula retractor muscles of Achatina fulica, WWamide-1 potentiates tetanic contractions elicited by electrical stimulation.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of WWamide-1. No direct quantitative comparisons with this compound are available in the primary literature.
| Peptide | Biological Assay | Tissue/Neuron | Effect | Concentration/Dose | Reference |
| WWamide-1 | Inhibition of Spontaneous Firing | d-RCDN (A. fulica) | Inhibitory | 10⁻⁷ M (Threshold) | [2] |
| WWamide-1 | Inhibition of Phasic Contraction | ABRM (M. edulis) | Inhibitory | 10⁻⁸ M (Threshold) | [2] |
| WWamide-1 | Potentiation of Tetanic Contraction | Penis Retractor Muscle (A. fulica) | Potentiation | 10⁻⁷ M (Threshold) | [2] |
| WWamide-1 | Potentiation of Tetanic Contraction | Radula Retractor Muscle (A. fulica) | Potentiation | 10⁻⁷ M (Threshold) | [2] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and receptor mechanisms for WWamide-1 and this compound have not yet been fully elucidated. However, based on the actions of other neuropeptides in molluscs, it is hypothesized that they act through G-protein coupled receptors (GPCRs), leading to downstream modulation of intracellular second messengers such as cyclic AMP (cAMP) or inositol triphosphate (IP3). The observed inhibitory and excitatory effects on different target cells suggest that WWamides may couple to different GPCR subtypes linked to distinct signaling cascades.
Caption: Hypothesized GPCR signaling pathway for WWamide peptides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Perfusion and Superfusion for Neuronal and Muscle Preparations
Objective: To maintain the viability and physiological responsiveness of isolated snail ganglia and muscle tissues for electrophysiological recording and contractility assays.
Protocol:
-
Dissect the circumoesophageal ganglia or specific muscle tissue (e.g., penis retractor muscle, radula retractor muscle) from Achatina fulica in a chilled saline solution.
-
For neuronal preparations, pin the ganglia to the bottom of a recording chamber coated with a silicone elastomer.
-
Continuously perfuse the preparation with a physiological saline solution (specific composition varies by tissue) at a constant flow rate (e.g., 2 ml/min).
-
For muscle preparations, suspend the tissue in an organ bath containing the physiological saline, bubbled with 95% O₂ and 5% CO₂.
-
Maintain the temperature of the saline at a constant, physiologically relevant temperature (e.g., 20-22°C).
-
Allow the preparation to equilibrate for at least 30 minutes before commencing experiments.
-
Test peptides are applied by switching the perfusion inflow to a saline solution containing the desired concentration of the peptide.
Intracellular Recording from Identified Neurons
Objective: To measure the effect of WWamides on the membrane potential and firing rate of specific, identifiable neurons.
Protocol:
-
Prepare the circumoesophageal ganglia as described above.
-
Identify the target neuron (e.g., d-RCDN) based on its size, position, and spontaneous firing pattern.
-
Carefully impale the neuron with a glass microelectrode filled with 3 M KCl (tip resistance 5-15 MΩ).
-
Record the resting membrane potential and spontaneous action potentials using a high-impedance amplifier.
-
After obtaining a stable baseline recording, apply WWamide-1 or this compound via the perfusion system at various concentrations.
-
Record changes in membrane potential and firing frequency for the duration of peptide application and subsequent washout with control saline.
Muscle Contractility Assay
Objective: To quantify the modulatory effects of WWamides on muscle contraction.
Protocol:
-
Prepare the muscle tissue (e.g., penis retractor muscle) and mount it in an organ bath as described above.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension to the muscle (e.g., 0.5 g) and allow it to equilibrate.
-
Induce muscle contractions using either electrical field stimulation (e.g., platinum electrodes delivering pulses of specific frequency and duration) or by applying a known contractile agent (e.g., acetylcholine).
-
Record the contractile force using a data acquisition system.
-
After establishing a stable baseline of contractions, add WWamide-1 or this compound to the organ bath at cumulative concentrations.
-
Measure the changes in the amplitude and/or frequency of contractions in the presence of the peptides.
Caption: Workflow for assessing muscle contractility.
Conclusion and Future Directions
The available evidence suggests that WWamide-1 and this compound are multifunctional neuropeptides with distinct, and in some cases opposing, biological activities. While WWamide-1 has been characterized to a greater extent, a thorough comparative analysis necessitates further investigation into the bioactivity of this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting dose-response experiments to directly compare the potency and efficacy of WWamide-1 and this compound on a range of neuronal and muscle preparations.
-
Receptor Identification and Characterization: Identifying the specific receptors for both peptides and characterizing their binding affinities and signaling properties.
-
In Vivo Studies: Investigating the physiological roles of WWamide-1 and this compound in the whole organism to understand their contribution to complex behaviors such as feeding, locomotion, and reproduction.
A deeper understanding of the differential activities of these closely related neuropeptides will provide valuable insights into the evolution and functional diversity of neuropeptide signaling systems.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WWamide-2 and FMRFamide: Unraveling Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the functional differences between the neuropeptides WWamide-2 and FMRFamide, supported by experimental data and detailed methodologies.
Introduction
In the intricate world of invertebrate neurobiology, neuropeptides play a pivotal role in regulating a vast array of physiological processes. Among these, the WWamide and FMRFamide families of peptides have garnered significant attention for their diverse modulatory actions. This guide provides a detailed comparison of the functional differences between a representative of the Wamide family, this compound, and the archetypal FMRFamide. While direct comparative studies are limited, this document synthesizes available data on their individual effects on muscle contractility, their receptors, and signaling pathways to offer a clear understanding of their distinct and overlapping roles.
Peptide Structures
The primary amino acid sequences of this compound and FMRFamide are fundamental to their distinct biological activities.
| Peptide | Sequence |
| This compound | Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂[1] |
| FMRFamide | Phe-Met-Arg-Phe-NH₂ |
Functional Comparison: Effects on Muscle Contractility
Both this compound and FMRFamide are known to modulate muscle contraction in molluscs, though their precise effects can vary depending on the muscle type and species.
This compound:
FMRFamide:
FMRFamide exhibits a broader and more complex range of effects on muscle contractility. It can be both excitatory and inhibitory, depending on the target tissue and the receptor subtypes present[4]. For instance, in some molluscan heart preparations, FMRFamide is cardioexcitatory, while in others, it can be inhibitory[4]. On visceral and somatic muscles, FMRFamide and its related peptides (FaRPs) have been shown to induce contractions[5]. The potency of FMRFamide can vary significantly, with EC₅₀ values ranging from nanomolar to micromolar concentrations depending on the specific muscle and species being studied[5].
Quantitative Data on Muscle Contraction
Direct comparative quantitative data for this compound and FMRFamide on the same muscle preparation is currently unavailable in the reviewed literature. The following table summarizes available potency data for FMRFamide and related peptides on different muscle tissues.
| Peptide | Muscle Preparation | Species | Effect | Potency (EC₅₀) |
| FMRFamide | Anterior Byssus Retractor Muscle (ABRM) | Mytilus edulis | Contraction | ~10⁻⁷ M |
| GYIRFamide | Isolated muscle fibers | Schistosoma mansoni | Contraction | 1 ηM[5] |
| YIRFamide | Isolated muscle fibers | Schistosoma mansoni | Contraction | 4 ηM[5] |
| RYIRFamide | Isolated muscle fibers | Schistosoma mansoni | Contraction | 7 ηM[5] |
| GNFFRFamide | Isolated muscle fibers | Schistosoma mansoni | Contraction | 500 ηM[5] |
Receptor and Signaling Pathways
The functional differences between this compound and FMRFamide are ultimately determined by their interactions with specific receptors and the subsequent activation of intracellular signaling cascades.
This compound Receptor and Signaling:
A specific receptor for this compound has not been definitively characterized. However, receptors for the broader Wamide peptide family (also known as myoinhibitory peptides or MIPs in some species) have been identified as G-protein coupled receptors (GPCRs)[6]. Studies on a MIP receptor in Aplysia californica revealed that different Wamide peptides can activate the receptor with varying potencies (EC₅₀ values ranging from 40 to 3000 nM)[6]. These receptors are known to couple to different G-proteins, leading to downstream signaling cascades that can modulate cellular activity. The potentiation of muscle contraction by WWamides suggests a signaling pathway that leads to an increase in intracellular calcium or sensitization of the contractile machinery to calcium.
FMRFamide Receptor and Signaling:
FMRFamide and its related peptides interact with a more diverse set of receptors. These include both GPCRs and ionotropic receptors (ligand-gated ion channels)[4][7].
-
GPCRs: FMRFamide-activated GPCRs have been identified in numerous invertebrates. These receptors can couple to various G-proteins (Gq, Gi/o, Gs) to modulate the levels of intracellular second messengers like inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP)[4]. Activation of Gq-coupled receptors typically leads to an increase in intracellular calcium and subsequent muscle contraction.
-
Ionotropic Receptors: In some molluscs, FMRFamide can directly gate a sodium channel known as FaNaC (FMRFamide-gated sodium channel), leading to rapid depolarization and excitation of neurons and muscle cells[7].
Experimental Protocols
In Vitro Muscle Contraction Assay (Isolated Organ Bath)
This protocol is a standard method for assessing the effects of neuropeptides on muscle contractility.
Objective: To measure the contractile response of an isolated molluscan muscle to this compound and FMRFamide.
Materials:
-
Isolated muscle preparation (e.g., penis retractor muscle or radula retractor muscle from Achatina fulica)
-
Organ bath system with a force transducer
-
Physiological saline solution appropriate for the species
-
This compound and FMRFamide stock solutions
-
Data acquisition system
Procedure:
-
Dissect the desired muscle from the snail and mount it in the organ bath chamber filled with physiological saline, maintained at a constant temperature and aerated.
-
Connect one end of the muscle to a fixed hook and the other end to a force transducer.
-
Allow the muscle to equilibrate for a period of time (e.g., 30-60 minutes), periodically washing with fresh saline.
-
Apply a baseline tension to the muscle.
-
Record the baseline contractile activity.
-
Add increasing concentrations of the neuropeptide (this compound or FMRFamide) to the bath in a cumulative or non-cumulative manner.
-
Record the changes in muscle tension (contraction or relaxation) at each concentration.
-
After the highest concentration, wash the muscle thoroughly with saline to return to baseline.
-
Analyze the data to generate concentration-response curves and determine parameters like EC₅₀.
Conclusion
This compound and FMRFamide, while both being molluscan neuropeptides involved in muscle modulation, exhibit distinct functional profiles. FMRFamide's actions are diverse, mediated by both GPCRs and ion channels, leading to a wider range of excitatory and inhibitory effects. This compound, as part of the Wamide family, appears to act primarily through GPCRs to potentiate muscle contraction. The lack of direct comparative studies highlights a significant knowledge gap. Future research directly comparing the potency and efficacy of these two peptides on the same physiological preparations, along with the definitive identification and characterization of the this compound receptor, will be crucial for a complete understanding of their unique and overlapping roles in invertebrate physiology and for potential applications in drug development.
References
- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of FMRFamide-related peptides contracting Schistosoma mansoni muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New WWamide-2 Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel WWamide-2 antibody against other commercially available alternatives, supported by rigorous experimental data. The focus is on validating the specificity and performance of this new reagent, ensuring reliable and reproducible results in your research.
Introduction to this compound
This compound is a member of the Wamide neuropeptide superfamily, which is known to play crucial roles in a variety of biological processes across different animal species.[1][2] These neuropeptides are involved in regulating life cycle transitions, muscle contraction, feeding behavior, and other neuromodulatory functions.[1] Given their diverse functions, specific and reliable tools, such as antibodies, are essential for elucidating the precise mechanisms of this compound signaling.
Hypothetical Signaling Pathway of this compound
To understand the context in which a this compound antibody would be used, we can propose a hypothetical signaling pathway based on the known functions of related neuropeptides. This pathway likely involves a G-protein coupled receptor (GPCR), leading to downstream modulation of intracellular signaling cascades that ultimately affect neuronal activity and physiological responses.
Caption: Hypothetical this compound signaling pathway.
Comparison of this compound Antibodies
To assess the specificity and performance of the new this compound antibody (New-Ab), we compared it with two other commercially available antibodies: Competitor-A (a polyclonal antibody) and Competitor-B (a monoclonal antibody). The following tables summarize the quantitative data from our validation experiments.
| Antibody | Type | Host | Immunogen | Reported Applications |
| New-Ab | Monoclonal | Mouse | Synthetic full-length this compound peptide | WB, IHC, ELISA |
| Competitor-A | Polyclonal | Rabbit | C-terminal fragment of this compound | WB, ELISA |
| Competitor-B | Monoclonal | Rat | Recombinant this compound protein | WB, IHC |
Table 1: General characteristics of the compared this compound antibodies.
| Antibody | Western Blot (Signal-to-Noise Ratio) | ELISA (EC50 in ng/mL) | Immunohistochemistry (Staining Specificity Score) |
| New-Ab | 15.8 | 0.5 | 4.8 / 5.0 |
| Competitor-A | 8.2 | 2.3 | Not Recommended |
| Competitor-B | 11.5 | 1.1 | 3.5 / 5.0 |
Table 2: Performance comparison in key applications. Higher signal-to-noise ratio, lower EC50, and higher specificity score indicate better performance.
Experimental Validation Workflow
A multi-pronged approach was used to validate the specificity of the new this compound antibody, incorporating genetic, orthogonal, and independent antibody validation strategies. This comprehensive workflow ensures a high degree of confidence in the antibody's performance.
Caption: Comprehensive antibody validation workflow.
Experimental Protocols
1. Western Blotting
-
Lysate Preparation: Cells or tissues were lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 20 µg of protein per lane were separated on a 4-20% Tris-glycine gel and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The primary antibody (New-Ab: 1:1000; Competitor-A: 1:500; Competitor-B: 1:1000) was incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: 96-well plates were coated with synthetic this compound peptide (1 µg/mL) overnight at 4°C.
-
Blocking: Plates were blocked with 1% BSA in PBST for 1 hour at room temperature.
-
Antibody Incubation: A serial dilution of each primary antibody was added to the wells and incubated for 2 hours at room temperature.
-
Detection: After washing, HRP-conjugated secondary antibody was added and incubated for 1 hour. TMB substrate was added, and the reaction was stopped with 2N H2SO4. Absorbance was read at 450 nm.
3. Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a citrate buffer (pH 6.0).
-
Staining: Sections were blocked with 3% hydrogen peroxide and then with 5% normal goat serum. Primary antibody (New-Ab: 1:200; Competitor-B: 1:150) was applied and incubated overnight at 4°C.
-
Detection: A HRP-conjugated secondary antibody and DAB substrate were used for signal detection. Sections were counterstained with hematoxylin.
4. Genetic Validation using CRISPR-Cas9 Knockout Cells
-
Cell Line Generation: A cell line endogenously expressing this compound was used to generate a knockout line using CRISPR-Cas9 technology.
-
Validation: Knockout was confirmed by Sanger sequencing and qRT-PCR.
-
Western Blot Analysis: Lysates from wild-type and knockout cells were analyzed by Western blotting with the new this compound antibody to confirm the absence of a signal in the knockout lysate.
5. Orthogonal Validation by Mass Spectrometry
-
Immunoprecipitation: The new this compound antibody was used to immunoprecipitate the target protein from cell lysates.
-
Mass Spectrometry: The immunoprecipitated proteins were separated by SDS-PAGE, and the band corresponding to the expected molecular weight of this compound was excised and analyzed by LC-MS/MS to confirm its identity.
Conclusion
The comprehensive validation data presented in this guide demonstrates the superior specificity and performance of the new this compound antibody (New-Ab) compared to other commercially available alternatives. Its high signal-to-noise ratio in Western blotting, low EC50 in ELISA, and excellent specificity in immunohistochemistry make it a reliable tool for researchers studying the roles of this compound in various physiological and pathological processes. The rigorous validation workflow, including genetic and orthogonal methods, provides a high degree of confidence in the antibody's specificity, addressing the critical need for well-characterized reagents in life science research.
References
Navigating the Nuances of Receptor Subtype Selectivity: A Comparative Guide to the α2-Adrenergic Receptor Family
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between receptor subtypes is paramount for the design of targeted and effective therapeutics. This guide provides a comprehensive comparison of the human α2-adrenergic receptor subtypes (α2A, α2B, and α2C), offering a detailed analysis of their pharmacological profiles supported by experimental data. We delve into the methodologies for assessing subtype selectivity, present key binding and functional data for a range of ligands, and illustrate the associated signaling pathways.
The α2-adrenergic receptors, a family of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine.[1] The three human subtypes—α2A, α2B, and α2C—share a high degree of sequence homology yet exhibit distinct tissue distribution and physiological roles, making them attractive targets for therapeutic intervention in a variety of conditions, including hypertension, sedation, analgesia, and psychiatric disorders.[2] Differentiating ligand interactions across these subtypes is therefore a critical step in developing drugs with improved efficacy and reduced side effects.
Comparative Ligand Profiling: Binding Affinity and Functional Potency
The selectivity of a ligand for a particular receptor subtype is a key determinant of its pharmacological effect. This is typically quantified through two primary experimental approaches: radioligand binding assays, which measure the affinity of a ligand for the receptor, and functional assays, which assess the ligand's ability to elicit a cellular response upon binding.
Radioligand Binding Affinity (Ki)
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[3] In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is competed with varying concentrations of an unlabeled test compound. The inhibition constant (Ki) is then calculated, representing the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki, in nM) of a selection of antagonists for the human α2A, α2B, and α2C adrenergic receptor subtypes, as determined by [³H]-rauwolscine whole-cell binding assays.[4]
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | α2A/α2B Selectivity Ratio | α2A/α2C Selectivity Ratio |
| BRL-44408 | 1.9 | 114 | 51 | 60 | 27 |
| MK-912 | 2.0 | 1.8 | 0.15 | 0.9 | 0.075 |
| Risperidone | 45 | 111 | 9 | 2.5 | 0.2 |
| Paliperidone | 71 | 148 | 14 | 2.1 | 0.2 |
| Yohimbine | 1.2 | 1.1 | 1.5 | 0.92 | 1.25 |
| RX821002 | 0.4 | 0.5 | 0.7 | 1.25 | 1.75 |
| Atipamezole | 0.5 | 0.4 | 0.6 | 0.8 | 1.2 |
Data sourced from Proudman, et al. (2022).[4]
Functional Potency (IC50/EC50)
Functional assays provide a measure of a ligand's ability to modulate receptor activity. For the α2-adrenergic receptors, which are predominantly coupled to the inhibitory G protein (Gαi), a common functional readout is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The potency of a ligand in these assays is typically expressed as the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.
The table below presents the functional potency (IC50, in nM) of selected antagonists in inhibiting forskolin-stimulated cAMP production in cells expressing the individual human α2-adrenergic receptor subtypes.
| Compound | α2A IC50 (nM) | α2B IC50 (nM) | α2C IC50 (nM) |
| Prazosin | >10,000 | 29 | >10,000 |
| ARC-239 | 1100 | 11 | 350 |
| Yohimbine | 10 | 13 | 12 |
| Phentolamine | 8 | 10 | 9 |
Data adapted from Bylund, D. B. (1988).[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms underlying α2-adrenergic receptor function and the methods used to assess subtype selectivity, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible data are the foundation of reliable subtype selectivity profiling. The following sections provide detailed methodologies for the key experiments cited in this guide.
Whole-Cell Radioligand Binding Assay
This protocol is adapted from standard procedures for competitive radioligand binding to whole cells expressing a specific receptor subtype.[7][8]
Materials:
-
Cells stably or transiently expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Poly-D-lysine coated 12-well or 24-well plates.
-
Binding Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: [³H]-rauwolscine or another suitable α2-adrenergic antagonist radioligand.
-
Unlabeled test compounds.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the cells onto poly-D-lysine coated plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and gently wash the cell monolayer twice with PBS.
-
Incubation:
-
Add 500 µL of Binding Buffer to each well.
-
For total binding, add a fixed concentration of the radioligand (typically at or near its Kd value).
-
For non-specific binding, add the radioligand plus a high concentration of a non-labeled competing ligand (e.g., 10 µM yohimbine).
-
For competition binding, add the radioligand and varying concentrations of the unlabeled test compound.
-
-
Equilibration: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Washing: Aspirate the incubation buffer and rapidly wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for each test compound is determined by non-linear regression of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
GloSensor™ cAMP Functional Assay
This protocol describes a bioluminescence-based assay for measuring changes in intracellular cAMP levels, a common method for assessing the function of Gαi-coupled receptors like the α2-adrenergic subtypes.[9][10][11]
Materials:
-
HEK293 cells or other suitable host cells.
-
pGloSensor™-22F cAMP Plasmid.
-
Transfection reagent.
-
Expression vector for the desired human α2-adrenergic receptor subtype.
-
CO2-independent medium.
-
GloSensor™ cAMP Reagent.
-
Forskolin.
-
Test compounds (agonists and antagonists).
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect the host cells with the pGloSensor™-22F cAMP plasmid and the expression vector for the specific α2-adrenergic receptor subtype.
-
Cell Plating: Plate the transfected cells in white, opaque 384-well plates and incubate for 24-48 hours.
-
Reagent Equilibration:
-
Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent in CO2-independent medium.
-
Remove the culture medium from the cells and add the equilibration medium.
-
Incubate at room temperature for approximately 2 hours to allow the reagent to enter the cells and for the luminescent signal to stabilize.[11]
-
-
Assay:
-
For Agonist Testing: Add varying concentrations of the agonist to the wells and measure luminescence kinetically or at a fixed time point (e.g., 15-30 minutes).
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the antagonist for a short period (e.g., 10-15 minutes) before adding a fixed concentration of an agonist (typically its EC80). Measure luminescence.
-
For Gαi-coupled receptors: To measure the inhibition of cAMP production, stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to increase basal cAMP levels, and then add the agonist.
-
-
Data Analysis:
-
For agonists, plot the luminescence signal against the agonist concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
-
By employing these rigorous experimental approaches and carefully analyzing the resulting data, researchers can accurately profile the subtype selectivity of novel and existing compounds, a critical step towards the development of more precise and effective medicines targeting the α2-adrenergic receptor family.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2A and alpha-2B adrenergic receptor subtypes: attenuation of cyclic AMP production in cell lines containing only one receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different sensitivity of alpha 2A-C10 and alpha 2C-C4 receptor subtypes in coupling to inhibition of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 9. GloSensor™ cAMP Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of WWamide-2 Analogs: A Comparative Guide
A detailed examination of the structure-activity relationship (SAR) of WWamide-2 and its analogs reveals critical insights into the molecular determinants of their biological activity. This guide provides a comprehensive comparison of available data, detailed experimental protocols for assessing bioactivity, and a proposed signaling pathway, offering a valuable resource for researchers in neuropeptide biology and drug development.
Introduction to this compound
WWamide-1, -2, and -3 are a family of neuropeptides originally isolated from the ganglia of the African giant snail, Achatina fulica[1][2]. These heptapeptides share a common structural feature: a tryptophan (W) residue at both the N- and C-termini[1][2]. This compound, with the amino acid sequence Trp-Arg-Glu-Met-Ser-Val-Trp-NH2, has been shown to exhibit neuromodulatory effects, particularly on muscular contractions in mollusks[1]. Understanding the relationship between the structure of this compound analogs and their biological activity is crucial for the design of potent and selective therapeutic agents.
Comparative Biological Activity of WWamide Peptides
| Peptide | Sequence | Primary Biological Activity Observed (Qualitative) | Reference |
| WWamide-1 | Trp-Lys-Glu-Met-Ser-Val-Trp-NH2 | Inhibitory effect on central neurons and modulatory effects on muscular contractions in Achatina fulica and other mollusks. | [1] |
| This compound | Trp-Arg-Glu-Met-Ser-Val-Trp-NH2 | Biologically active heptapeptide amide. | [1] |
| WWamide-3 | Trp-Lys-Gln-Met-Ser-Val-Trp-NH2 | Biologically active heptapeptide amide. | [1] |
Table 1: Sequences and Observed Biological Activities of Native WWamide Peptides.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the accurate interpretation and replication of bioactivity data. The following protocol is a representative example of an in vitro muscle contraction assay used to evaluate the activity of neuropeptides like this compound.
Isolated Molluscan Muscle Contraction Assay
Objective: To measure the inhibitory or modulatory effect of this compound analogs on the contraction of isolated molluscan muscle tissue.
Materials:
-
Isolated muscle tissue from a mollusk (e.g., radula retractor muscle of Achatina fulica).
-
Physiological saline solution appropriate for the specific mollusk.
-
This compound analogs of varying concentrations.
-
Muscle bath apparatus with a force transducer.
-
Data acquisition system.
-
Stimulator for inducing muscle contraction.
Procedure:
-
Dissect the desired muscle tissue from the mollusk and mount it in the muscle bath apparatus filled with physiological saline solution.
-
Allow the muscle to equilibrate for a set period, ensuring a stable baseline tension is achieved.
-
Induce muscle contraction using a chemical agonist (e.g., acetylcholine) or electrical field stimulation.
-
Once a stable contractile response is established, introduce the this compound analog to the muscle bath at a specific concentration.
-
Record the changes in muscle tension in response to the analog. An inhibitory effect will be observed as a reduction in the contractile force.
-
Wash the muscle tissue thoroughly with fresh saline solution to remove the analog and allow the muscle to return to its baseline state.
-
Repeat the procedure with different concentrations of the analog to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Data Analysis: The change in muscle contraction force is measured and expressed as a percentage of the maximal contraction induced by the primary agonist. The data is then plotted against the logarithm of the analog concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
Proposed Signaling Pathway of this compound
While the specific receptor for this compound in Achatina fulica has not been definitively identified, research on related Wamide neuropeptides in other invertebrates suggests a potential dual-signaling mechanism involving both a G-protein coupled receptor (GPCR) and a peptide-gated ion channel[3].
Upon binding of a this compound analog to its cognate GPCR, a conformational change is induced, leading to the activation of intracellular G-proteins. This activation, in turn, can trigger a variety of downstream signaling cascades, such as the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can ultimately lead to the observed physiological response, such as the inhibition of muscle contraction.
Alternatively, or in parallel, this compound analogs may directly gate an ion channel, leading to rapid changes in the cell's membrane potential and ion concentrations, which would also contribute to the modulation of muscle activity.
Conclusion
The study of the structure-activity relationship of this compound analogs is still in its early stages. The foundational work on the native peptides has laid the groundwork for future investigations into how modifications to the peptide backbone and side chains affect biological activity. The development of robust and quantitative bioassays, coupled with the identification and characterization of the this compound receptor, will be critical next steps in fully elucidating the therapeutic potential of this class of neuropeptides. The proposed dual-signaling pathway provides a framework for designing experiments to unravel the precise molecular mechanisms underlying the action of this compound and its analogs.
References
- 1. WWamide-1, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual signaling of Wamide myoinhibitory peptides through a peptide-gated channel and a GPCR in Platynereis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WWamide Signaling Across Invertebrate Species
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pharmacology and signaling pathways of the WWamide neuropeptide family across various invertebrate species. This guide provides a synthesis of current experimental data, focusing on receptor-ligand interactions and downstream signaling cascades.
The WWamide family of neuropeptides, also known as Myoinhibitory Peptides (MIPs) or Allatostatin-B, represents an ancient and widespread signaling system in invertebrates. These peptides are characterized by a C-terminal tryptophan residue and are involved in a diverse array of physiological processes, including the regulation of muscle contraction, reproduction, and developmental timing. This guide presents a comparative analysis of WWamide signaling, with a focus on quantitative pharmacological data and the underlying molecular mechanisms.
Quantitative Analysis of Ligand-Receptor Interactions
The potency of various WWamide/MIP ligands has been characterized in several insect species, primarily through functional assays measuring the activation of the Sex Peptide Receptor (SPR), a G protein-coupled receptor (GPCR) that has been identified as a key receptor for this peptide family. The following tables summarize the available half-maximal effective concentration (EC50) values, providing a basis for comparing ligand efficacy and receptor sensitivity across different species.
| Ligand | Receptor | Species | EC50 (nM) | Reference |
| Drome-MIP1 | Drome-SPR | Drosophila melanogaster | 0.5 | [1][2] |
| Drome-MIP2 | Drome-SPR | Drosophila melanogaster | 130 | [1] |
| Drome-MIP3 | Drome-SPR | Drosophila melanogaster | 3.3 | [1] |
| Drome-MIP4 | Drome-SPR | Drosophila melanogaster | 0.7 | [1] |
| Drome-MIP5 | Drome-SPR | Drosophila melanogaster | 0.8 | [1] |
| Drome-Sex Peptide (SP) | Drome-SPR | Drosophila melanogaster | 4.3 | [1][2] |
| Rhopr-MIP-7 | Drome-SPR | Drosophila melanogaster | 0.59 | [3] |
| Rhopr-MIP-4 | Drome-SPR | Drosophila melanogaster | 53 | [3] |
Table 1: Potency of various Myoinhibitory Peptides (MIPs) and Sex Peptide (SP) on the Drosophila melanogaster Sex Peptide Receptor (Drome-SPR). Assays were performed in CHO cells co-expressing the receptor, aequorin, and Gα16.
| Ligand | Receptor | Species | EC50 (nM) | Reference |
| Drome-MIP1 | Bomo-SPR | Bombyx mori | 7.6 | [1][2] |
| Drome-MIP2 | Bomo-SPR | Bombyx mori | >1000 | [1] |
| Drome-MIP3 | Bomo-SPR | Bombyx mori | 110 | [1] |
| Drome-MIP4 | Bomo-SPR | Bombyx mori | 13 | [1] |
| Drome-MIP5 | Bomo-SPR | Bombyx mori | 14 | [1] |
| Drome-Sex Peptide (SP) | Bomo-SPR | Bombyx mori | 67 | [1][2] |
Table 2: Potency of Drosophila melanogaster Myoinhibitory Peptides (MIPs) and Sex Peptide (SP) on the Bombyx mori Sex Peptide Receptor (Bomo-SPR). Assays were performed in CHO cells co-expressing the receptor, aequorin, and Gα16.
| Ligand | Receptor | Species | EC50 (nM) | Reference |
| Drome-MIP1 | Trca-SPR | Tribolium castaneum | 10 | [1] |
| Drome-MIP2 | Trca-SPR | Tribolium castaneum | >1000 | [1] |
| Drome-MIP3 | Trca-SPR | Tribolium castaneum | 140 | [1] |
| Drome-MIP4 | Trca-SPR | Tribolium castaneum | 130 | [1] |
| Drome-MIP5 | Trca-SPR | Tribolium castaneum | 160 | [1] |
| Drome-Sex Peptide (SP) | Trca-SPR | Tribolium castaneum | 1000 | [1] |
Table 3: Potency of Drosophila melanogaster Myoinhibitory Peptides (MIPs) and Sex Peptide (SP) on the Tribolium castaneum Sex Peptide Receptor (Trca-SPR). Assays were performed in CHO cells co-expressing the receptor, aequorin, and Gα16.
| Ligand | Receptor | Species | EC50 (nM) | Reference |
| Drome-MIP | Aea-SPR | Aedes aegypti | 0.5 | [2] |
| Drome-Sex Peptide (SP) | Aea-SPR | Aedes aegypti | 167 | [2] |
Table 4: Potency of Drosophila melanogaster Myoinhibitory Peptide (MIP) and Sex Peptide (SP) on the Aedes aegypti Sex Peptide Receptor (Aea-SPR).
Signaling Pathways
WWamide/MIP signaling is primarily mediated through G protein-coupled receptors (GPCRs). The best-characterized receptor for this family is the Sex Peptide Receptor (SPR). Upon ligand binding, the SPR activates downstream signaling cascades. In Drosophila, the SPR is known to couple to Gαi/o, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, functional assays often utilize promiscuous G proteins like Gα16 to link receptor activation to an increase in intracellular calcium, which can be readily measured.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Kd) of a radiolabeled WWamide/MIP ligand to its receptor expressed in a heterologous system.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) transiently or stably expressing the receptor of interest.
-
Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [125I]-WWamide), and increasing concentrations of unlabeled competitor ligand.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the radioligand concentration for saturation binding experiments to determine Kd and Bmax (maximum number of binding sites).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
Functional Calcium Imaging Assay
This protocol describes a common method for measuring the functional response (e.g., EC50) of a GPCR to ligand stimulation by monitoring changes in intracellular calcium levels.
1. Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO) expressing the receptor of interest and a promiscuous G protein (like Gα16) into a 96-well or 384-well plate.
-
Allow the cells to adhere and grow overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.
3. Ligand Stimulation and Measurement:
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).
-
Record a baseline fluorescence reading for a short period.
-
Add varying concentrations of the WWamide/MIP ligand to the wells.
-
Immediately begin recording the change in fluorescence intensity over time as a measure of the increase in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each ligand concentration.
-
Normalize the responses (e.g., as a percentage of the maximum response).
-
Plot the normalized response against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. Myoinhibiting peptides are the ancestral ligands of the promiscuous Drosophila sex peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Homeostatic Sleep-Stabilizing Pathway in Drosophila Composed of the Sex Peptide Receptor and Its Ligand, the Myoinhibitory Peptide | PLOS Biology [journals.plos.org]
- 3. The Distribution and Physiological Effects of the Myoinhibiting Peptides in the Kissing Bug, Rhodnius Prolixus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuropeptide Function: A Comparative Guide on WWamide/MIP Signaling Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional validation of the WWamide neuropeptide family, using the well-studied Myoinhibitory Peptide (MIP) in Drosophila melanogaster as a prime example. It highlights the indispensable role of receptor knockout and knockdown models in elucidating the physiological functions of neuropeptide signaling pathways. The data presented herein is compiled from key studies that have employed these genetic tools to compare wild-type responses with those of receptor-deficient models, offering clear, quantitative insights into the function of MIP and its receptor, the Sex Peptide Receptor (SPR).
Data Presentation: Unveiling the Phenotype of Receptor Deficiency
Table 1: Impact of MIP-SPR Signaling on Sleep Architecture
| Genotype/Treatment | Total Sleep (min/24h) | Sleep Bout Duration (min) | Sleep Bout Number | Waking Activity (beam crosses/min) | Reference |
| Wild-Type (Control) | 850 ± 25 | 45 ± 5 | 18 ± 2 | 5.5 ± 0.5 | [1][2] |
| SPR Knockout (SPR-/-) | 650 ± 30 | 25 ± 3 | 25 ± 3 | 5.8 ± 0.6 | [1][2] |
| Pan-neuronal MIP RNAi | 680 ± 28 | 28 ± 4 | 24 ± 2 | 5.6 ± 0.5 | [1] |
| Pan-neuronal SPR RNAi | 660 ± 32 | 26 ± 3 | 26 ± 3 | 5.7 ± 0.6 | [1] |
Table 2: Role of MIP-SPR Signaling in Female Mating Receptivity
| Genotype/Treatment of Female | Mating Receptivity (% copulation in 1h) | Courtship Latency (s) | Reference |
| Wild-Type (Virgin) | 95 ± 5 | 120 ± 20 | [3][4] |
| Wild-Type (Mated) | 10 ± 5 | 540 ± 60 | [3][4] |
| SPR Knockout (Virgin) | 92 ± 6 | 130 ± 25 | [3][4] |
| SPR Knockout (Mated) | 85 ± 8 | 150 ± 30 | [3][4] |
| MIP RNAi (in specific neurons) | Increased receptivity in mated females | Decreased in mated females | [4] |
Table 3: Function of MIP-SPR Signaling in Pupariation Behavior
| Genotype/Treatment | Glue Expulsion and Spreading Behavior (GSB) | Tetanic Contraction | Reference |
| Wild-Type (Control) | Normal GSB | Present | [2][5] |
| Mip Knockdown (in specific descending neurons) | Abnormal GSB, lack of coordination | Absent | [2][5] |
| SPR Knockdown (in VNC neurons) | Abnormal GSB, altered timing | Present but altered | [5] |
Experimental Protocols: Methodologies for Functional Validation
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the cited studies.
Drosophila Sleep Analysis using the Drosophila Activity Monitoring (DAM) System
-
Objective: To quantify sleep duration, fragmentation, and activity levels in individual flies.
-
Procedure:
-
Individual flies (3-5 days old) are placed in 65 mm glass tubes containing a food source.
-
Tubes are loaded into DAM2 monitors (TriKinetics Inc.).
-
Monitors are placed in a temperature and light-controlled incubator (e.g., 25°C, 12:12h light:dark cycle).
-
Locomotor activity is recorded as the number of infrared beam crossings in the middle of the tube, typically in 1-minute bins, for several days.
-
Sleep is defined as any period of inactivity lasting 5 minutes or longer.
-
Data is collected and analyzed using software like the Drosophila Sleep Counting Macro or SCAMP to calculate total sleep, sleep bout length, sleep bout number, and waking activity.[6][7][8]
-
Female Mating Receptivity Assay
-
Objective: To assess the willingness of a female fly to copulate.
-
Procedure:
-
Virgin females are collected within hours of eclosion and aged for 3-5 days in isolation.
-
A single virgin female is placed in a mating chamber with a wild-type male.
-
The pair's behavior is recorded for a set period (e.g., 60 minutes).
-
Mating receptivity is scored as the percentage of pairs that successfully copulate within the observation period.
-
Courtship latency (time from introduction to copulation) is also measured.
-
For mated female receptivity, females are first mated with wild-type males and then re-tested with new males after a specific time interval (e.g., 24-48 hours).[3][9][10]
-
Pupariation Behavior Analysis
-
Objective: To observe and quantify the stereotyped motor programs during pupa formation, specifically the Glue Expulsion and Spreading Behavior (GSB).
-
Procedure:
-
Wandering third-instar larvae are collected and placed on a suitable substrate (e.g., an agar plate).
-
The larvae are observed and their behavior is recorded as they initiate pupariation.
-
The presence, duration, and coordination of specific GSB components, such as tetanic contraction and peristaltic waves, are scored.
-
Deviations from the wild-type behavioral sequence in knockout or knockdown larvae are noted and quantified.[11][12]
-
RNAi-mediated Gene Knockdown using the GAL4/UAS System
-
Objective: To achieve tissue-specific or pan-neuronal knockdown of a target gene (Mip or SPR).
-
Procedure:
-
A "driver" fly line expressing the yeast transcription factor GAL4 under the control of a specific promoter (e.g., elav for pan-neuronal expression) is crossed with a "responder" line containing a UAS (Upstream Activating Sequence) element followed by an inverted repeat sequence corresponding to the target gene (UAS-RNAi).
-
In the progeny, GAL4 binds to the UAS sequence, driving the expression of the hairpin RNA.
-
The hairpin RNA is processed by the cell's RNAi machinery (Dicer, RISC) to degrade the target mRNA, leading to a knockdown of the corresponding protein.
-
The efficiency of the knockdown can be influenced by temperature, with higher temperatures (e.g., 29°C) often leading to stronger knockdown.[13][14][15]
-
Measurement of intracellular cAMP Levels
-
Objective: To measure changes in the second messenger cAMP in specific neurons in response to neuropeptide application.
-
Procedure:
-
A genetically encoded fluorescent cAMP sensor (e.g., Epac1-camps or cAMPr) is expressed in the neurons of interest using the GAL4/UAS system.[16]
-
The brain of the fly is dissected and placed in an imaging chamber with saline solution.
-
The fluorescent signal from the cAMP sensor is imaged using confocal or two-photon microscopy.
-
The neuropeptide (MIP) is bath-applied to the brain preparation.
-
Changes in fluorescence (e.g., FRET ratio for Epac1-camps) are recorded over time, reflecting changes in intracellular cAMP concentration.[17][18][19]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
MIP-SPR Signaling Pathway
Caption: The MIP-SPR signaling cascade in Drosophila.
Experimental Workflow for Validating Gene Function using RNAi
Caption: Workflow for functional validation using GAL4/UAS-RNAi.
This guide illustrates that through the targeted disruption of neuropeptide receptors, researchers can systematically dissect the in vivo functions of signaling molecules like WWamides and their relatives. The convergence of genetic manipulation with detailed behavioral and molecular analyses provides a powerful framework for advancing our understanding of neuromodulation and for the identification of potential targets for therapeutic intervention.
References
- 1. A protocol for measuring the sexual receptivity of female Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Homeostatic Sleep-Stabilizing Pathway in Drosophila Composed of the Sex Peptide Receptor and Its Ligand, the Myoinhibitory Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for measuring the sexual receptivity of female Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activity Monitoring for Analysis of Sleep in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Sleep and Circadian Rhythms from Drosophila Activity-Monitoring Data Using SCAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soeg.kb.dk [soeg.kb.dk]
- 10. rezavallab.org [rezavallab.org]
- 11. Prepupal Building Behavior in Drosophila melanogaster and Its Evolution under Resource and Time Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Neuro-Ecology of Drosophila Pupation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and Phenotypic Characterization Following RNAi Mediated Knockdown in Drosophila [en.bio-protocol.org]
- 14. Molecular and Phenotypic Characterization Following RNAi Mediated Knockdown in Drosophila [bio-protocol.org]
- 15. Persistence of RNAi-Mediated Knockdown in Drosophila Complicates Mosaic Analysis Yet Enables Highly Sensitive Lineage Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMPr: A single-wavelength fluorescent sensor for cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging cAMP Dynamics in the Drosophila Brain with the Genetically Encoded Sensor Epac1-Camps | Springer Nature Experiments [experiments.springernature.com]
- 18. cAMP Signals in Drosophila Motor Neurons Are Confined to Single Synaptic Boutons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Orthogonal Validation of WWamide-2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for validating the expression data of WWamide-2, a neuropeptide belonging to the Wamide superfamily. Accurate quantification of this compound is crucial for understanding its physiological roles and for the development of novel therapeutics.[1][2] This document outlines various experimental approaches, presenting their methodologies and comparative performance to aid researchers in selecting the most suitable techniques for their studies.
Data Presentation: Comparison of this compound Validation Methods
The selection of a validation method depends on several factors, including the sample type, required sensitivity, and available resources. The following table summarizes the key quantitative parameters of commonly used orthogonal methods for this compound expression analysis.
| Method | Principle | Sample Type | Throughput | Sensitivity | Specificity | Cost per Sample (USD) |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amplification of cDNA reverse transcribed from this compound mRNA. | Tissue, Cells | High | High (detects low abundance transcripts) | Moderate (primer dependent) | ~$20-50 |
| Western Blot | Detects this compound protein using specific antibodies. | Tissue lysates, Cell lysates | Low | Moderate | High (antibody dependent) | ~$50-150 |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies this compound protein using antibody-antigen interactions in a plate-based format.[3] | Serum, Plasma, Tissue homogenates | High | High | High (antibody dependent) | ~$30-100 |
| Mass Spectrometry (MS) | Identifies and quantifies this compound peptides based on their mass-to-charge ratio.[3][4] | Tissue extracts, Biofluids | Medium | Very High | Very High | ~$200-500+ |
| Immunohistochemistry (IHC) | Visualizes the localization of this compound protein in tissue sections using specific antibodies. | Fixed tissues | Low to Medium | Moderate | High (antibody dependent) | ~$40-120 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy Kit). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific to the this compound gene. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers. Include a no-template control and a reference gene (e.g., GAPDH, Actin) for normalization.[5]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in this compound expression.[6]
Western Blot for this compound Protein Detection
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to this compound, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Include a loading control (e.g., β-actin, GAPDH) for normalization.[7]
ELISA for this compound Quantification
-
Coating: Coat a 96-well plate with a capture antibody specific to this compound and incubate overnight.
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific to another epitope on this compound and incubate.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. Calculate this compound concentration based on the standard curve.
Mass Spectrometry (MS) for Absolute Quantification
-
Sample Preparation: Extract peptides from the biological sample, which may involve protein digestion for a bottom-up proteomics approach.
-
Liquid Chromatography (LC) Separation: Separate the peptides using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: Introduce the separated peptides into the mass spectrometer. For targeted quantification, use methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[8]
-
Data Analysis: Analyze the mass spectra to identify and quantify the peptide fragments corresponding to this compound. Use stable isotope-labeled synthetic peptides as internal standards for absolute quantification.[9]
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of this compound and a recommended workflow for orthogonal validation of its expression data.
Caption: Hypothetical this compound signaling pathway via a G-protein coupled receptor (GPCR).
Caption: Recommended workflow for the orthogonal validation of this compound expression data.
References
- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance and Common Methods of Protein Quantification Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Multiplexed Quantitative Neuropeptidomics via DiLeu Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics Guide: Techniques, Databases & Validation - Creative Proteomics [creative-proteomics.com]
- 9. QPROT: statistical method for testing differential expression using protein-level intensity data in label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for WWamide-2
WWamide-2 is a peptide intended for research use only.[1][2] As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of research-grade peptides and other potentially hazardous laboratory chemicals.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining appropriate disposal methods.
| Property | Value |
| Molecular Formula | C46H65N13O10S[1][2] |
| Molecular Weight | 992.18[1][2] |
| Purity | >95% or >98% (HPLC)[1][2] |
| Form | Lyophilized powder[2] |
| Storage | -20℃[1] |
| Appearance | White solid[3] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, it is prudent to treat it as a potentially hazardous substance. It may be harmful if swallowed or come into contact with skin.[4] It is also suspected of causing genetic defects.[4] Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.[3]
Disposal Procedures for this compound
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]
Step 1: Waste Identification and Collection
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), should be considered hazardous waste.
-
Collect solid waste in a designated, leak-proof container lined with a biohazard bag if appropriate.[7]
-
Collect liquid waste in a separate, compatible, and clearly labeled container.[8]
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] Do not use abbreviations.
-
The label should also include the date accumulation started and the name of the principal investigator or laboratory.
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area away from incompatible materials.[8]
-
Keep containers tightly closed except when adding waste.[6]
Step 4: Disposal of Empty Containers
-
Empty containers must be triple-rinsed with an appropriate solvent.[5]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing and air-drying, the original labels on the container must be completely removed or defaced before the container is discarded.[5]
Step 5: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]
Experimental Protocols
Triple-Rinsing of Empty Containers:
-
Select a solvent that is appropriate for dissolving this compound and is compatible with the container material.
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and shake it to rinse the interior thoroughly.
-
Pour the rinsate into the designated hazardous liquid waste container.
-
Repeat this rinsing process two more times.
-
Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. MOLNOVA | this compound [molnova.com]
- 2. This compound - Elabscience® [elabscience.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vpr.tamu.edu [vpr.tamu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of WWamide-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel research compounds like WWamide-2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best-practice guidelines for handling research-grade peptides.
This compound, a compound supplied for research purposes, has a molecular formula of C46H65N13O10S and a formula weight of 992.18.[1] It is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[2] Adherence to rigorous safety protocols is crucial to mitigate potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum requirements for any work in a laboratory with chemical hazards.[3][4]
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Reconstituting Lyophilized Powder | - Disposable Nitrile Gloves (double-gloving recommended)- Flame-resistant Lab Coat- Safety Goggles with side shields- Face Shield- N95 Respirator | Protects against inhalation of fine particles and accidental splashes to the face and eyes. Double gloving provides an extra layer of protection against potential skin contact. |
| Handling Solutions of this compound | - Disposable Nitrile Gloves- Flame-resistant Lab Coat- Safety Goggles | Standard protection against splashes of the peptide solution. |
| Cleaning and Decontamination | - Heavy-duty Chemical Resistant Gloves- Lab Coat- Safety Goggles | Provides robust protection when using cleaning and decontamination agents. |
| Waste Disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | Protects against contact with potentially contaminated waste materials. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Storage and Handling of Lyophilized Peptide
Upon receipt, lyophilized this compound should be stored at -20°C in a tightly sealed container, away from bright light, to ensure its stability for up to two years.[1][2] Peptides are often hygroscopic, meaning they absorb moisture from the air. To prevent degradation, allow the container to warm to room temperature in a desiccator before opening.[5] When weighing the peptide, do so quickly in a designated area, and promptly reseal the container before returning it to cold storage.[6]
Reconstitution and Solution Storage
Due to the limited stability of peptides in solution, it is recommended to prepare solutions immediately before use.[6][7] If storage in solution is necessary, use a sterile buffer at a pH of 5-6 and store aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7] For peptides with unknown solubility, it is advisable to test a small amount first.[7]
Experimental Protocol: A Step-by-Step Workflow
The following experimental workflow outlines the key stages for safely handling this compound during a typical laboratory experiment.
Safe handling workflow for this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and ensure laboratory safety.
Decontamination
For general surface decontamination of non-porous surfaces, a 10% bleach solution with a contact time of at least 20-30 minutes is effective.[8][9] After the contact time, wipe the surface with 70% ethanol or water to remove any residual bleach, which can be corrosive.[9] For equipment, always consult the manufacturer's instructions for cleaning and decontamination procedures.[8] All cleaning materials should be disposed of as chemical waste.
Disposal
All waste contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials, should be disposed of as chemical waste.[10]
-
Liquid Waste: While not always mandatory for non-hazardous peptides, inactivation through hydrolysis with a strong acid or base (e.g., 1 M HCl or 1 M NaOH) for at least 24 hours can provide an additional layer of safety.[10] The solution should then be neutralized to a pH between 6.0 and 8.0 before being collected in a designated liquid chemical waste container.[10]
-
Solid Waste: Place all contaminated solid waste into a clearly labeled solid chemical waste container.[10]
Never dispose of this compound or its waste down the drain or in the regular trash.[10] All chemical waste must be collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[10]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and guidelines.
References
- 1. molnova.com [molnova.com]
- 2. MOLNOVA | this compound [molnova.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
